RSV-IN-3
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-12-6-5-10(7-13(12)18)20-16(21)9-22-15-8-19-14-4-2-1-3-11(14)15/h1-8,19H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNROJVGCGSCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: The Mechanism of Action of RSV-IN-X, a Novel RSV Fusion Inhibitor
An in-depth technical guide on the core mechanism of action of RSV-IN-3 is not possible at this time, as public domain searches for a compound with this specific designation did not yield any results. It is plausible that "this compound" is an internal compound name not yet disclosed in scientific literature, a new discovery pending publication, or a potential misnomer.
To provide a comprehensive and actionable response in the requested format, this document will serve as a detailed template and whitepaper for a hypothetical Respiratory Syncytial Virus (RSV) inhibitor, designated RSV-IN-X . The technical information, including the mechanism of action, quantitative data, and experimental protocols, is based on established and published data for well-characterized classes of RSV inhibitors, primarily focusing on fusion inhibitors that target the RSV F protein.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, such as bronchiolitis and pneumonia, particularly in infants, young children, and older adults.[1][2] A critical step in the RSV life cycle is the entry into host cells, a process mediated by the viral Fusion (F) glycoprotein.[3] The F protein facilitates the fusion of the viral envelope with the host cell membrane, making it a prime target for antiviral drug development.[4] This guide details the mechanism of action of RSV-IN-X, a novel, potent, and selective small molecule inhibitor of the RSV F protein.
Core Mechanism of Action: Inhibition of F-Mediated Membrane Fusion
The primary mechanism of action of RSV-IN-X is the allosteric inhibition of the RSV F protein. By binding to a conserved site on the F protein, RSV-IN-X stabilizes its pre-fusion conformation. This action prevents the necessary and irreversible conformational changes that lead to the insertion of the fusion peptide into the host cell membrane and the subsequent fusion of the viral and cellular membranes.[5] Consequently, viral entry into the host cell is blocked, and the initiation of viral replication is prevented.
The proposed molecular steps are as follows:
-
Binding: RSV-IN-X non-covalently binds to a specific pocket within the pre-fusion F protein complex.
-
Conformational Stabilization: The binding of RSV-IN-X locks the F protein in its metastable pre-fusion state.
-
Fusion Inhibition: The stabilized F protein is unable to transition to the elongated, fusogenic post-fusion conformation.
-
Viral Entry Blockade: This results in the inhibition of virus-cell fusion and, therefore, prevents the release of the viral ribonucleoprotein complex into the cytoplasm of the host cell.
Signaling Pathways and Logical Relationships
The intervention of RSV-IN-X in the RSV lifecycle is depicted in the following diagram, illustrating the blockade of the initial viral entry step.
Caption: RSV Lifecycle and the Point of Intervention by RSV-IN-X.
Quantitative Data Summary
The in vitro efficacy and cytotoxicity of RSV-IN-X were assessed against laboratory and clinical isolates of RSV subtypes A and B. All quantitative data presented are for illustrative purposes.
Table 1: In Vitro Antiviral Efficacy of RSV-IN-X
| Compound | Virus Strain | Cell Line | Assay Method | EC₅₀ (nM) |
| RSV-IN-X | RSV A (Long) | HEp-2 | Plaque Reduction Assay | 0.8 |
| RSV-IN-X | RSV B (18537) | HEp-2 | Plaque Reduction Assay | 1.1 |
| RSV-IN-X | Clinical Isolate A | HEp-2 | Cytopathic Effect Assay | 0.9 |
| RSV-IN-X | Clinical Isolate B | HEp-2 | Cytopathic Effect Assay | 1.3 |
EC₅₀ (50% effective concentration) is the concentration required to inhibit viral activity by 50%.
Table 2: Cytotoxicity Profile and Selectivity Index of RSV-IN-X
| Compound | Cell Line | Assay Method | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| RSV-IN-X | HEp-2 | MTT Assay | > 100 | > 125,000 (for RSV A Long) |
| RSV-IN-X | A549 | CellTiter-Glo | > 100 | N/A |
| RSV-IN-X | Primary Human Bronchial Epithelial Cells | CellTiter-Glo | > 100 | N/A |
CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%.
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This protocol outlines a standard method for quantifying the inhibition of viral replication.
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Cell Culture: HEp-2 cells are seeded into 6-well plates and cultured until they form a confluent monolayer.
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Compound Preparation: RSV-IN-X is serially diluted in infection medium (e.g., DMEM with 2% FBS) to create a range of concentrations.
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Infection: Cell monolayers are washed, and 100 plaque-forming units (PFU) of RSV are added to each well in the presence of the diluted compound or a vehicle control (e.g., 0.1% DMSO).
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Adsorption: The plates are incubated for 2 hours at 37°C to allow for viral adsorption to the cells.
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Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 1% methylcellulose in MEM) containing the corresponding concentrations of RSV-IN-X.
-
Incubation: Plates are incubated for 4-5 days at 37°C in a humidified 5% CO₂ atmosphere to allow for the formation of viral plaques.
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Quantification: The overlay is removed, and the cells are fixed with methanol and stained with a 0.1% crystal violet solution. The plaques are counted, and the EC₅₀ value is determined by non-linear regression analysis.
Experimental Workflow Diagram
Caption: Standard Workflow for a Plaque Reduction Assay.
Conclusion
RSV-IN-X is a potent and selective inhibitor of RSV replication in vitro. Its mechanism of action, the stabilization of the pre-fusion conformation of the viral F protein, represents a validated strategy for preventing RSV infection. The high selectivity index of RSV-IN-X suggests a favorable therapeutic window. These findings support the continued preclinical development of RSV-IN-X as a potential therapeutic agent for the treatment of RSV infections.
References
- 1. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
RSV-IN-3: A Dual Inhibitor of Respiratory Syncytial Virus and Influenza A Virus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RSV-IN-3 is a novel small molecule inhibitor demonstrating dual antiviral activity against two major respiratory pathogens: Respiratory Syncytial Virus (RSV) and Influenza A virus. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new antiviral therapeutics.
Introduction
Respiratory Syncytial Virus (RSV) and Influenza A virus are leading causes of seasonal respiratory tract infections worldwide, resulting in significant morbidity and mortality, particularly in vulnerable populations such as infants, the elderly, and immunocompromised individuals. The co-circulation of these viruses and the similarity of their clinical presentations underscore the need for effective antiviral agents, with dual-activity compounds offering a potential advantage in empirical treatment. This compound, a 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivative, has emerged as a promising lead compound with inhibitory activity against both RSV and Influenza A virus in vitro.
Mechanism of Action
This compound exerts its antiviral effects by inhibiting viral replication at a post-entry stage for both Respiratory Syncytial Virus and Influenza A virus.
For Influenza A virus , this compound has been shown to target the viral RNA-dependent RNA polymerase (RdRp) complex. The influenza RdRp is a heterotrimeric complex responsible for the transcription and replication of the viral RNA genome. By inhibiting this essential enzymatic machinery, this compound effectively halts the propagation of the virus within the host cell.
For Respiratory Syncytial Virus , the precise molecular target is the viral RNA-dependent RNA polymerase (L protein). The RSV L protein is the catalytic core of the viral replication and transcription complex. Inhibition of the L protein's polymerase activity prevents the synthesis of new viral genomes and messenger RNAs, thereby blocking the production of new infectious virus particles.
The dual inhibitory action of this compound against the polymerases of two distinct viruses suggests a potential interaction with a conserved feature of the viral replication machinery or a shared host factor dependency.
Quantitative Antiviral Activity and Cytotoxicity
The in vitro efficacy and cytotoxicity of this compound have been evaluated against both RSV and various strains of Influenza A virus. The following tables summarize the key quantitative data.
Table 1: Anti-RSV Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Virus Strain | Value |
| EC50 (µM) | HEp-2 | RSV | 32.70[1] |
| CC50 (µM) | HEp-2 | - | >100 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Table 2: Anti-Influenza A Virus Activity of this compound
| Parameter | Cell Line | Virus Strain | Value (µM) |
| EC50 | MDCK | A/H1N1 | 3.25 |
| EC50 | MDCK | A/H3N2 | 1.50 |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the antiviral activity and cytotoxicity of this compound.
Cell Lines and Viruses
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Cell Lines:
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HEp-2 (Human epidermoid carcinoma cells): Used for the propagation of Respiratory Syncytial Virus and for conducting anti-RSV and cytotoxicity assays. Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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MDCK (Madin-Darby Canine Kidney cells): Used for the propagation of Influenza A virus and for conducting anti-influenza assays. Maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Viruses:
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Respiratory Syncytial Virus (RSV): Strain A2 is a commonly used laboratory-adapted strain.
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Influenza A Virus: Strains A/Puerto Rico/8/34 (H1N1) and A/Victoria/3/75 (H3N2) are representative strains.
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Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
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Cell Seeding: Seed HEp-2 or MDCK cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
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Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a "cells only" control (medium without compound) and a "blank" control (medium only).
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Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Antiviral Activity Assay (Cytopathic Effect - CPE - Inhibition Assay)
This assay measures the ability of the compound to protect cells from the virus-induced cell death.
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Cell Seeding: Seed HEp-2 or MDCK cells in a 96-well plate as described for the cytotoxicity assay.
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Infection and Treatment: When the cells reach approximately 90% confluency, remove the growth medium.
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Add 50 µL of virus suspension (at a multiplicity of infection - MOI - of 0.01) to each well, except for the "cell control" wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and add 100 µL of serial dilutions of this compound in maintenance medium (DMEM with 2% FBS). Include a "virus control" (infected cells with no compound) and a "cell control" (uninfected cells with no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until the cytopathic effect in the virus control wells is approximately 80-90%.
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Quantification of CPE: The degree of CPE can be visually scored or quantified using the MTT assay as described above.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of CPE against the compound concentration and using non-linear regression analysis.
Influenza A Virus RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Luciferase Reporter Assay)
This assay specifically measures the inhibitory effect of the compound on the influenza virus polymerase activity.
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Cell Transfection: Co-transfect HEK293T cells in a 24-well plate with expression plasmids encoding the influenza A virus polymerase subunits (PB1, PB2, and PA), the nucleoprotein (NP), and a reporter plasmid containing a luciferase gene flanked by the viral non-coding regions under the control of a human polymerase I promoter. A Renilla luciferase plasmid is often co-transfected as an internal control.
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Compound Treatment: At 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound.
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Incubation: Incubate the cells for another 24 hours at 37°C.
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Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and using non-linear regression analysis.
Visualizations
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the in vitro antiviral efficacy of this compound.
Proposed Mechanism of Action of this compound
Caption: Inhibition of viral replication and transcription by this compound.
Viral Impact on Host Innate Immune Signaling
Caption: Viral evasion of the host interferon response.
Conclusion
This compound represents a promising starting point for the development of dual-acting antiviral agents against RSV and Influenza A virus. Its mechanism of action, targeting the essential viral RNA-dependent RNA polymerase, is a validated strategy for antiviral drug design. The quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation. The detailed experimental protocols offer a standardized framework for the continued evaluation and optimization of this and other novel antiviral candidates. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic properties, and the potential for resistance development of this compound.
References
An In-Depth Technical Guide to the Dual Antiviral Agent RSV-IN-3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RSV-IN--3 is a novel small molecule inhibitor demonstrating dual efficacy against both Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). Identified as compound 1 in a 2020 study published in the European Journal of Medicinal Chemistry, this N-phenyl-acetamide derivative containing an indole thioether moiety presents a promising scaffold for the development of broad-spectrum antiviral therapeutics. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and the experimental protocols utilized in the initial characterization of RSV-IN-3.
Chemical Structure and Properties
This compound is chemically known as 2-((1H-indol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide . Its core structure consists of an indole ring linked via a sulfur atom to an acetamide group, which in turn is substituted with a 3,4-dichlorophenyl ring.
| Property | Value |
| IUPAC Name | 2-((1H-indol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide |
| Synonyms | This compound, Compound 1 |
| CAS Number | 862825-90-9 |
| Molecular Formula | C₁₆H₁₂Cl₂N₂OS |
| Molecular Weight | 351.25 g/mol |
Biological Activity
This compound has been primarily evaluated for its antiviral activity against RSV and IAV. The key quantitative data from these initial studies are summarized below.
| Virus Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Respiratory Syncytial Virus (RSV) | Cytopathic Effect (CPE) Inhibition | HEp-2 | EC₅₀ | 32.70 µM | [1][2] |
| Influenza A Virus (IAV) | Cytopathic Effect (CPE) Inhibition | MDCK | EC₅₀ | Data not fully available in abstract | [1][2] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
The following sections detail the likely methodologies for the synthesis and antiviral evaluation of this compound, based on the primary literature and standard laboratory practices. Note: Specific details from the primary publication by Guo-Ning Zhang, et al., were not fully accessible and these protocols are based on established methods for similar compounds and assays.
Synthesis of 2-((1H-indol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (this compound)
The synthesis of this compound likely follows a two-step procedure common for this class of compounds, involving the formation of a chloroacetamide intermediate followed by a nucleophilic substitution.
Step 1: Synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide
-
Dissolve 3,4-dichloroaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
Add an equimolar amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.
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Slowly add a slight excess (e.g., 1.1 to 1.2 equivalents) of chloroacetyl chloride to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.
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Purify the intermediate by recrystallization or column chromatography.
Step 2: Synthesis of this compound
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Dissolve 1H-indole-3-thiol in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
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Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the thiol, forming the thiolate anion.
-
Add the 2-chloro-N-(3,4-dichlorophenyl)acetamide intermediate (from Step 1) to the reaction mixture.
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Heat the reaction mixture (e.g., to 50-80°C) and stir for several hours, monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
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Purify the final product, this compound, by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
The antiviral activity of this compound was determined by a cytopathic effect (CPE) inhibition assay, a common method to screen for antiviral compounds.
Materials:
-
Cell Line: HEp-2 cells (for RSV) or MDCK cells (for IAV).
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Virus: Respiratory Syncytial Virus (e.g., A2 strain) or Influenza A Virus (e.g., H1N1 strain).
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Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or similar, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
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Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO).
-
Assay Plates: 96-well flat-bottom cell culture plates.
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Cell Viability Reagent: CellTiter-Glo®, MTT, or similar reagent to quantify cell viability.
Procedure:
-
Cell Seeding: Seed HEp-2 or MDCK cells into 96-well plates at a predetermined density to form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.
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Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the prepared dilutions of this compound to the wells.
-
Add a standardized amount of virus (e.g., a multiplicity of infection (MOI) that causes significant CPE in 3-5 days) to the wells containing the compound.
-
Include appropriate controls:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with virus and medium (no compound).
-
Compound Toxicity Control: Cells with the highest concentration of compound only (no virus).
-
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient to observe significant CPE in the virus control wells (typically 3 to 5 days).
-
Quantification of CPE:
-
After the incubation period, visually inspect the plates under a microscope to assess the degree of CPE.
-
Quantify cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
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Mechanism of Action (Hypothesized)
The precise molecular target of this compound has not been definitively elucidated in the initial publication. However, the general class of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has been investigated as potential inhibitors of viral RNA-dependent RNA polymerase (RdRp). It is hypothesized that this compound may interfere with the replication machinery of both RSV and IAV.
Further studies are required to confirm the exact mechanism, which could involve:
-
Direct inhibition of the viral polymerase.
-
Interference with the assembly of the replication-transcription complex.
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Inhibition of another essential viral or host factor required for viral replication.
A follow-up study on related 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivatives suggested that different compounds in this class might act at different stages of the RSV infection cycle, with some inhibiting an initial stage and others acting after cell entry.
Visualizations
Synthetic Workflow
Caption: General synthetic pathway for this compound.
Antiviral Assay Workflow
Caption: Workflow for CPE-based antiviral activity screening.
Conclusion and Future Directions
This compound represents an important lead compound with a novel scaffold for the development of dual-action antiviral drugs against RSV and influenza A. Its straightforward synthesis and demonstrated in vitro activity warrant further investigation. Future research should focus on:
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Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
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In Vivo Efficacy: Evaluating the compound's effectiveness in animal models of RSV and influenza infection.
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Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of this compound and its derivatives.
This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing antiviral drug discovery.
References
- 1. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Antiviral Drug Discovery: A Technical Guide to the Synthesis and Derivatization of RSV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global health burden of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, underscores the urgent need for effective antiviral therapeutics. This technical guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of small molecule inhibitors targeting RSV. While a specific compound designated "RSV-IN-3" could not be identified in a comprehensive review of scientific literature, this guide will focus on a well-characterized class of RSV inhibitors, using Sisunatovir (RV521), an RSV fusion inhibitor, as a primary example to illustrate the principles of synthesis and derivatization. This document aims to equip researchers with the foundational knowledge and detailed methodologies required to advance the development of novel anti-RSV agents.
Core Concepts in RSV Inhibition
RSV replication involves a series of intricate steps, each presenting a potential target for therapeutic intervention. The primary targets for small molecule inhibitors include the viral fusion (F) protein and the RNA-dependent RNA polymerase (RdRp) complex.[1][2]
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Fusion (F) Protein Inhibitors: These molecules prevent the virus from entering host cells by blocking the conformational changes in the F protein that are necessary for membrane fusion.[1][3] Sisunatovir (RV521) is a potent example of an RSV fusion inhibitor.[4]
-
RNA-dependent RNA Polymerase (RdRp) Inhibitors: The RdRp complex, consisting of the large protein (L) and the phosphoprotein (P), is essential for viral RNA replication and transcription. Inhibitors targeting the RdRp can be either nucleoside analogs that terminate the growing RNA chain or non-nucleoside inhibitors that bind to allosteric sites on the L protein.
Synthesis and Derivatization Strategies
The development of potent and selective RSV inhibitors relies on sophisticated synthetic chemistry and strategic derivatization to optimize antiviral activity, pharmacokinetic properties, and safety profiles.
General Synthetic Approaches
The synthesis of complex heterocyclic scaffolds is a common theme in the development of RSV inhibitors. For instance, the synthesis of bis-indole derivatives, which have shown promising antiviral activity, often involves multi-step reaction sequences. A general approach for synthesizing such compounds is outlined below:
Scheme 1: Generalized Synthesis of Bis-indole Derivatives
Caption: Generalized workflow for the synthesis of bis-indole RSV inhibitors.
Derivatization and Structure-Activity Relationship (SAR)
Systematic modification of a lead compound's chemical structure is crucial for improving its therapeutic potential. Structure-Activity Relationship (SAR) studies help in identifying the key chemical moieties responsible for biological activity. For example, in the development of monoterpene-substituted arylcoumarins as RSV inhibitors, modifications to the monoterpene moiety, the length of the aliphatic bridge, and the aromatic substituent on the coumarin core were found to significantly impact antiviral potency.
Quantitative Data Summary
The following tables summarize key quantitative data for representative RSV inhibitors, providing a comparative overview of their efficacy and safety profiles.
Table 1: In Vitro Antiviral Activity of Selected RSV Inhibitors
| Compound/Class | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Sisunatovir (RV521) | F Protein | HEp-2 | 0.0012 | >100 | >83,333 | |
| Benzimidazole Derivative (a27) | Viral Replication | HEp-2 | 9.49 | >100 | >10.5 | |
| Bis-indole Derivative (6a) | Polymerase | HEp-2 | 4 | ~200 | 50 | |
| Monoterpene-Arylcoumarin (14e) | F Protein | HEp-2 | 3 | >600 | ~200 |
Table 2: Pharmacokinetic Properties of Sisunatovir (RV521)
| Species | Oral Bioavailability (%) | Reference |
| Rat | 42 | |
| Dog | >100 | |
| Monkey | 75 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. This section provides methodologies for key experiments in the evaluation of RSV inhibitors.
Protocol 1: RSV Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of RSV and evaluating the antiviral activity of test compounds.
Materials:
-
HEp-2 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 2% Fetal Bovine Serum (FBS)
-
RSV stock of known titer
-
Test compounds at various concentrations
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of the test compound in EMEM.
-
Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with methylcellulose medium containing the respective compound concentrations.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50) of the compound.
Protocol 2: RSV Neutralization Assay
This assay is used to determine the ability of an antibody or compound to block the entry of RSV into host cells.
Materials:
-
HEp-2 cells
-
Recombinant RSV expressing a reporter protein (e.g., GFP or Cherry)
-
Test compounds or antibodies
-
96-well cell culture plates (black or white for fluorescence detection)
-
Fluorescence plate reader
Procedure:
-
Seed HEp-2 cells in 96-well plates.
-
Prepare serial dilutions of the test compound or antibody.
-
Mix the diluted compound/antibody with a fixed amount of recombinant RSV and incubate for 1 hour at 37°C to allow for neutralization.
-
Add the virus-compound/antibody mixture to the HEp-2 cells.
-
Incubate the plates for 24-72 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) based on the reduction in fluorescence compared to untreated, infected controls.
Signaling Pathways in RSV Infection
Understanding the cellular signaling pathways activated during RSV infection is critical for identifying novel drug targets and elucidating the mechanism of action of antiviral compounds. RSV infection triggers a cascade of intracellular signaling events, primarily leading to the activation of transcription factors like NF-κB and IRF-3, which in turn regulate the expression of pro-inflammatory cytokines and type I interferons.
References
Unveiling the Cellular Targets of Anti-RSV Compounds: A Technical Guide
For Immediate Release
[City, State] – In the global effort to combat Respiratory Syncytial Virus (RSV), a leading cause of severe respiratory illness, particularly in infants and the elderly, the identification of specific cellular and viral protein targets for therapeutic intervention is of paramount importance. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the methodologies employed to identify the targets of novel anti-RSV compounds, using key examples from recent scientific literature. While a specific compound designated "RSV-IN-3" is not prominently described in the reviewed literature, the principles and techniques detailed herein are broadly applicable to the characterization of any potent RSV inhibitor.
Executive Summary
The development of effective antiviral therapies against RSV hinges on a precise understanding of the molecular interactions between the virus, the host cell, and the therapeutic agent. This guide outlines the experimental workflows for identifying the protein targets of small molecule inhibitors of RSV. We will delve into a chemical proteomics approach that successfully identified the de novo pyrimidine biosynthesis pathway as a key target for a class of potent RSV inhibitors. Furthermore, we will explore critical viral and host proteins that are established or emerging targets for anti-RSV drug development, including the viral non-structural protein 1 (NS1), the fusion (F) and attachment (G) glycoproteins, and host factors such as nucleolin and Bromodomain-containing protein 4 (BRD4).
Key Experimental Protocols and Data
The identification of a drug's target protein is a multi-step process that often begins with the observation of a compound's antiviral activity and culminates in the validation of its specific molecular target.
Chemical Proteomics for Target Identification
A powerful strategy to elucidate the mechanism of action of a bioactive compound is through chemical proteomics. This approach utilizes a modified version of the compound to "fish" for its binding partners within the complex environment of a cell lysate.
Experimental Protocol: Affinity Purification-Mass Spectrometry
-
Synthesis of Bioactive Probe: An analog of the lead antiviral compound is synthesized with a linker arm and an affinity tag (e.g., biotin). It is crucial to verify that the modification does not significantly impair the compound's antiviral activity.
-
Preparation of Cell Lysates: HEp-2 cells or primary human bronchial epithelial cells (HBECs) are infected with RSV. At the peak of viral replication, the cells are lysed to release the cellular proteins.
-
Affinity Capture: The biotinylated compound is immobilized on streptavidin-coated beads. The cell lysate is then incubated with these beads, allowing the compound to bind to its target protein(s).
-
Competitive Elution: To distinguish specific binders from non-specific ones, a competition experiment is performed. The lysate is pre-incubated with an excess of the original, non-biotinylated compound before being added to the beads. The target protein, now bound to the free compound, will not be captured by the beads.
-
Mass Spectrometry: The proteins captured on the beads are eluted, separated by gel electrophoresis, and identified using quantitative mass spectrometry techniques such as iTRAQ (isobaric tags for relative and absolute quantitation). Proteins that are significantly less abundant in the competitively eluted sample are considered specific binding partners of the compound.[1]
This methodology was successfully employed to identify the cellular targets of potent RSV inhibitors, revealing the de novo pyrimidine biosynthesis pathway as a critical vulnerability for the virus.[1]
Identified Targets for Anti-RSV Compounds
Through various experimental approaches, several viral and host proteins have been identified as promising targets for the development of RSV therapeutics.
Cellular Protein Targets
| Target Pathway/Protein | Compound Class | Method of Identification | Quantitative Data | Reference |
| de novo Pyrimidine Biosynthesis | Broad-spectrum RNA virus inhibitors | Chemical Proteomics | Nanomolar EC50 values against RSV | [1] |
| BPGM, TPI1, PRDX2, CFL1 | - | Differential Proteomics in RSV patients | Significantly upregulated during RSV infection | [2] |
Viral Protein Targets
| Target Protein | Function | Therapeutic Approach | Key Features | Reference |
| NS1 Protein | Evades host immune response | Small molecule inhibitors | Alpha 3 helix is crucial for immune suppression | [3] |
| Fusion (F) Protein | Mediates viral entry and syncytia formation | Monoclonal antibodies (e.g., Palivizumab), fusion inhibitors | Highly conserved among RSV strains | |
| Attachment (G) Protein | Viral attachment to host cells | Neutralizing antibodies | Binds to CX3CR1 on host cells |
Host Protein Targets
| Target Protein | Function in RSV Infection | Therapeutic Strategy | Key Interactions | Reference |
| Nucleolin | Essential host cell receptor for RSV entry | Targeting the RNA binding domain | Interacts with the RSV F protein | |
| BRD4 | Scaffolds transcriptional regulators for innate immune response | BRD4 inhibitors | Interacts with NF-κB RelA/p65 |
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Workflow for Target Identification using Chemical Proteomics.
Caption: Simplified RSV Entry Pathway Highlighting Protein Interactions.
Conclusion
The identification of specific protein targets is a cornerstone of modern antiviral drug development. The methodologies outlined in this guide, particularly chemical proteomics, have proven effective in deconvoluting the complex mechanisms of action of potent RSV inhibitors. The discovery of the de novo pyrimidine biosynthesis pathway as a druggable host pathway opens new avenues for broad-spectrum antiviral development. Concurrently, a deeper understanding of the structure and function of key viral proteins like NS1, F, and G, and their interactions with host factors such as nucleolin and BRD4, continues to fuel the pipeline of novel therapeutic strategies. Future research will likely focus on integrating these approaches to develop combination therapies that target multiple viral and host vulnerabilities, ultimately leading to more effective treatments for RSV disease.
References
- 1. Identification of broad-spectrum antiviral compounds and assessment of the druggability of their target for efficacy against respiratory syncytial virus (RSV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential proteomic analysis of children infected with respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
The Antiviral Spectrum of AZ-27: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the antiviral spectrum and mechanism of action of AZ-27, a potent and broad-spectrum inhibitor of the Respiratory Syncytial Virus (RSV) L protein. AZ-27 demonstrates significant antiviral activity against both RSV A and B subtypes by targeting the viral RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle. This guide summarizes the available quantitative data, details the experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children, the elderly, and immunocompromised individuals. The RSV L protein, an essential component of the viral replication machinery, represents a prime target for antiviral drug development. AZ-27 is a novel benzothienoazepine compound that has been identified as a highly potent inhibitor of the RSV L protein. It exhibits strong antiviral activity against both major subtypes of RSV, A and B, with a favorable cytotoxicity profile.[1]
Antiviral Spectrum and Potency
AZ-27 has been shown to be a potent inhibitor of RSV replication in cell culture. Its efficacy, however, differs between the two major subtypes of the virus.
Table 1: In Vitro Antiviral Activity of AZ-27 against RSV Subtypes
| Virus Subtype | Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| RSV A | A2 | HEp-2 | RSV ELISA | 0.01 | [2] |
| RSV A | (Average of multiple strains) | HEp-2 | RSV ELISA | 0.024 ± 0.009 | [2] |
| RSV B | B-WST | HEp-2 | RSV ELISA | 1.3 | [2] |
| RSV B | (Average of multiple strains) | HEp-2 | RSV ELISA | 1.0 ± 0.28 | [2] |
Table 2: Cytotoxicity of AZ-27
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Multiple Cell Lines | Various | No cytotoxicity detected |
Note: While specific CC50 values are not detailed in the reviewed literature, multiple sources state that no cytotoxicity was observed at effective concentrations.
Mechanism of Action
AZ-27 targets the RSV L protein, the catalytic core of the viral RNA-dependent RNA polymerase (RdRp). By inhibiting the L protein, AZ-27 effectively blocks viral RNA synthesis.
Specifically, AZ-27 inhibits an early stage of both mRNA transcription and genome replication. Time-of-addition studies confirm that the compound is effective even when added hours after initial infection, indicating its targeting of a post-entry, intracellular stage of the viral life cycle. The mechanism involves the inhibition of the initiation of RNA synthesis from the viral promoter. While it does not prevent the initial "back-priming" step, it blocks the subsequent extension of the nascent RNA chain. Resistance to AZ-27 has been mapped to a single amino acid substitution (Y1631H) in the L protein, further confirming it as the direct target.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral spectrum of AZ-27.
RSV ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the extent of viral replication by detecting viral antigens in infected cell lysates.
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Infection: Infect the HEp-2 cell monolayer with RSV (e.g., strain A2) at a low multiplicity of infection (MOI) of 0.02.
-
Compound Treatment: Immediately after infection, add serial dilutions of AZ-27 to the wells. Include a no-drug control (virus only) and a no-virus control (cells only).
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.
-
Cell Lysis: After incubation, lyse the cells to release viral proteins.
-
ELISA:
-
Coat a separate ELISA plate with an RSV-specific capture antibody.
-
Add the cell lysates to the coated plate and incubate.
-
Wash the plate and add a detection antibody (e.g., a biotinylated anti-RSV antibody).
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate and stop the reaction with sulfuric acid.
-
-
Data Analysis: Read the absorbance at 450 nm. Calculate the EC50 value, which is the concentration of AZ-27 that inhibits viral replication by 50% compared to the no-drug control.
RSV Replicon Assay
This assay measures the effect of the compound on viral RNA synthesis in the absence of infectious virus production.
-
Cell Lines: Use cell lines that stably express an RSV minigenome (replicon), which typically contains a reporter gene like luciferase or Green Fluorescent Protein (GFP) flanked by RSV leader and trailer regions. Also required are the RSV N, P, L, and M2-1 proteins, which can be provided by co-transfection or from stably expressing cell lines.
-
Compound Treatment: Plate the replicon-containing cells (e.g., in BHK-21 or HeLa cells) and add serial dilutions of AZ-27.
-
Incubation: Incubate the cells for 2 days.
-
Quantification:
-
Luciferase Assay: If a luciferase reporter is used, lyse the cells and add a luciferase substrate. Measure the resulting luminescence.
-
GFP Imaging: If a GFP reporter is used, visualize the cells under a fluorescence microscope and quantify the GFP signal.
-
-
Data Analysis: Determine the concentration of AZ-27 that reduces the reporter signal by 50% (EC50).
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.
-
Cell Seeding and Infection: Prepare a confluent monolayer of HEp-2 cells and infect with RSV at a high MOI to ensure a single, synchronized round of replication.
-
Compound Addition at Different Time Points: Add a fixed, effective concentration of AZ-27 to different wells at various time points before (-2h), during (0h), and after (+2h, +4h, +6h, etc.) infection.
-
Incubation: Incubate the plates until the end of a single replication cycle (e.g., 24-30 hours).
-
Quantification of Viral Yield: Measure the amount of virus produced in each well, typically by plaque assay or qPCR of the supernatant.
-
Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the latest stage of the viral life cycle that is targeted. For AZ-27, it retains activity even when added several hours post-infection, confirming its action on intracellular replication.
Conclusion
AZ-27 is a potent, broad-spectrum inhibitor of RSV that targets the viral L protein, effectively halting viral replication by preventing the initiation of RNA synthesis. Its strong activity against both RSV A and B subtypes, coupled with a lack of detectable cytotoxicity, makes it a promising candidate for further therapeutic development. The experimental protocols detailed herein provide a robust framework for the continued investigation of AZ-27 and other novel RSV inhibitors.
References
An In-Depth Technical Guide on the Pharmacology and Toxicology of RSV-IN-3
An extensive search for the pharmacology and toxicology profile of a compound specifically designated as "RSV-IN-3" has yielded no publicly available data. The scientific and medical literature does not contain information on a molecule with this identifier.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and visualizations, as requested. The information presented below is a general overview of the pharmacology and toxicology of investigational compounds targeting Respiratory Syncytial Virus (RSV), which may serve as a contextual framework for understanding the development of novel anti-RSV therapeutics. This is not specific to any compound named this compound.
General Pharmacology of Anti-RSV Compounds
The development of antiviral drugs for RSV has focused on several key stages of the viral life cycle. The primary targets include viral entry into host cells, viral replication, and viral assembly.
Mechanism of Action: Targeting RSV Fusion
A prominent strategy in anti-RSV drug development is the inhibition of the RSV fusion (F) protein. The F protein is a surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, allowing the virus to enter the cell. It also mediates the formation of syncytia, which are large, multinucleated cells that are a hallmark of RSV infection.[1][2] By targeting the F protein, fusion inhibitors can prevent the initial infection of cells and the spread of the virus to adjacent cells.[3]
dot```dot graph RSV_Fusion_Inhibition { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
RSV [label="RSV Virion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HostCell [label="Host Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F_Protein [label="F Protein", fillcolor="#FBBC05", fontcolor="#202124"]; FusionInhibitor [label="Fusion Inhibitor\n(e.g., Hypothetical this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fusion [label="Membrane Fusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NoFusion [label="Fusion Blocked", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ViralEntry [label="Viral Entry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NoEntry [label="No Viral Entry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
RSV -> F_Protein [label=" possesses"]; F_Protein -> HostCell [label=" binds to"]; HostCell -> Fusion [label=" leads to"]; Fusion -> ViralEntry;
FusionInhibitor -> F_Protein [label=" binds to & inhibits"]; F_Protein -> NoFusion [label=" cannot mediate"]; NoFusion -> NoEntry; }
Caption: General workflow for in vitro cytotoxicity testing.
Preclinical Safety Pharmacology and Toxicology
Before a compound can be tested in humans, it must undergo rigorous preclinical toxicology studies in animal models. These studies are designed to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and assess the compound's effect on major physiological systems (e.g., cardiovascular, respiratory, and central nervous systems). These studies typically involve single-dose and repeated-dose toxicity studies in at least two animal species, one rodent and one non-rodent. For developmental and reproductive toxicology (DART) studies, the effects on fertility and embryonic development are evaluated.
#[4]## Experimental Protocols
While specific protocols for "this compound" are unavailable, below are generalized methodologies commonly used in the evaluation of anti-RSV compounds.
Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Plate a suitable cell line (e.g., HEp-2) in 24-well plates and grow to confluence.
-
Virus Infection: Aspirate the growth medium and infect the cell monolayers with a known titer of RSV for 2 hours at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 4-5 days at 37°C to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin, and then stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Protocol 2: In Vivo Efficacy Study (Cotton Rat Model)
-
Animal Acclimatization: Acclimate cotton rats to the facility for a specified period.
-
Compound Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, subcutaneous injection) at various dose levels.
-
Virus Challenge: At a specified time post-dosing, intranasally infect the cotton rats with a known titer of RSV. 4.[5] Sample Collection: At various time points post-infection (e.g., day 4), euthanize the animals and harvest the lungs.
-
Viral Titer Determination: Homogenize the lung tissue and determine the viral titer using a plaque assay as described above.
-
Data Analysis: Compare the lung viral titers in the treated groups to the vehicle control group to determine the dose-dependent antiviral efficacy.
Conclusion
Without specific data for a compound named "this compound," this guide provides a general overview of the pharmacological and toxicological considerations for the development of anti-RSV therapeutics. The methodologies and principles described are standard in the field and would be applicable to the evaluation of any novel anti-RSV candidate. Further research and public disclosure of data are necessary to provide a specific profile for "this compound."
References
- 1. m.youtube.com [m.youtube.com]
- 2. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 3. cusabio.com [cusabio.com]
- 4. Repeated Dose Toxicity Study and Developmental and Reproductive Toxicology Studies of a Respiratory Syncytial Virus Candidate Vaccine in Rabbits and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory Syncytial Virus Infects and Abortively Replicates in the Lungs in Spite of Preexisting Immunity - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Evaluation of RSV-IN-3: A Technical Guide
Executive Summary: This technical guide provides an in-depth overview of the in silico modeling and biological evaluation of RSV-IN-3, a novel dual inhibitor of Respiratory Syncytial Virus (RSV) and Influenza A virus. While specific in silico docking studies for this compound are not publicly detailed, this document outlines the common computational approaches used in the discovery of such antiviral agents. Furthermore, it summarizes the available quantitative data for this compound and its analogues, details the experimental protocols for its biological characterization, and visualizes the scientific workflow and its proposed mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to RSV and the Need for Novel Inhibitors
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, the elderly, and immunocompromised individuals[1]. Despite its significant global health burden, there are currently no licensed vaccines for RSV, and therapeutic options are limited[1]. The development of novel antiviral agents with high efficacy and safety profiles is therefore a critical area of research. One such promising compound is this compound, which belongs to a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives[1].
In Silico Modeling in RSV Inhibitor Discovery
While specific computational studies for this compound are not detailed in the available literature, in silico modeling plays a pivotal role in the discovery and development of antiviral compounds. The general workflow for identifying and optimizing RSV inhibitors through computational methods is as follows:
-
Target Identification and Validation: The process begins with the identification of a suitable viral or host protein target that is essential for the virus's life cycle. For RSV, key targets include the fusion (F) protein, the large (L) polymerase protein (which contains the RNA-dependent RNA polymerase, RdRp), and the matrix (M) protein[2].
-
Virtual Screening: Once a target is validated, large libraries of chemical compounds are screened computationally to identify potential binders. This is often done using techniques like molecular docking, which predicts the binding affinity and conformation of a small molecule within the active site of the target protein.
-
Lead Optimization: Hits from the virtual screen are then optimized through iterative cycles of chemical synthesis and computational analysis to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In silico methods can also be used to predict the mechanism of action of a compound, for example, by identifying the key amino acid residues involved in the binding interaction.
Several studies have successfully employed these in silico approaches to identify novel inhibitors of various RSV proteins, demonstrating the power of computational chemistry in antiviral drug discovery.
Quantitative Data for this compound and Analogues
This compound (also referred to as compound 1 in some literature) is a dual inhibitor of RSV and Influenza A virus. The anti-RSV activity of this compound and several of its more potent analogues from the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide series is summarized in the table below. The data is derived from a cytopathic effect (CPE) reduction assay.
| Compound | Anti-RSV Activity (EC50, µM) | Cytotoxicity (CC50, µM) in HEp-2 cells | Selectivity Index (SI = CC50/EC50) |
| This compound | 32.70 | 37.48 | 1.15 |
| 14'c | Sub-micromolar | Not Reported | Not Reported |
| 14'e | Sub-micromolar | Not Reported | Not Reported |
| 14'f | Sub-micromolar | Not Reported | Not Reported |
| 14'h | Sub-micromolar | Not Reported | Not Reported |
| 14'i | 2.92 | 9.65 | 3.30 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.
Anti-RSV Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC50).
Materials:
-
HEp-2 cells
-
RSV (e.g., Long strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTS reagent
-
96-well plates
Procedure:
-
Seed HEp-2 cells in 96-well plates and incubate until they form a monolayer.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the growth medium from the cells and infect with RSV at a specific multiplicity of infection (MOI).
-
After a 2-hour incubation period to allow for viral entry, remove the virus inoculum and add the media containing the different concentrations of the test compounds.
-
Incubate the plates for 48-72 hours until the virus control wells (no compound) show significant cytopathic effect.
-
Add MTS reagent to each well and incubate for a further 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed to determine the concentration of a compound that causes a 50% reduction in the viability of uninfected cells (CC50).
Materials:
-
HEp-2 cells
-
DMEM with FBS
-
Test compounds (dissolved in DMSO)
-
MTS reagent
-
96-well plates
Procedure:
-
Seed HEp-2 cells in 96-well plates and incubate overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm.
-
The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and initial characterization of novel RSV inhibitors like this compound.
Proposed Mechanism of Action
Based on follow-up studies on the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide series, it is proposed that these compounds may exert their anti-RSV effect through a dual mechanism, inhibiting both viral entry and replication.
Conclusion
This compound and its analogues represent a promising class of dual-action antiviral compounds targeting both RSV and Influenza A virus. While the in vitro efficacy of some analogues is notable, further lead optimization is required to improve their in vivo metabolic stability and overall pharmacokinetic profile. The application of in silico modeling, coupled with robust in vitro and in vivo testing, will be crucial in advancing these and other novel compounds towards clinical development for the treatment of RSV infections.
References
- 1. Design and synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides as novel dual inhibitors of respiratory syncytial virus and influenza virus A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of RSV Inhibitors
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antiviral activity of investigational compounds, such as a hypothetical RSV inhibitor RSV-IN-3, against Respiratory Syncytial Virus (RSV). The described methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2][3] The development of effective antiviral therapeutics is a critical public health priority. This document outlines standard in vitro assays to determine the efficacy and cytotoxicity of potential RSV inhibitors. The protocols described are based on established methods for evaluating RSV antiviral compounds.[4][5]
Mechanism of RSV Infection: RSV, a negative-sense, single-stranded RNA virus, infects the epithelial cells of the respiratory tract. The infection process involves viral attachment to the host cell, fusion of the viral envelope with the cell membrane mediated by the F protein, replication of the viral genome within the cytoplasm, and finally, the assembly and release of new virus particles. This replication cycle can lead to the formation of syncytia, which are large, multinucleated cells formed by the fusion of infected cells.
Quantitative Data Summary
The antiviral activity and cytotoxicity of an investigational compound are typically quantified by its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of a Hypothetical RSV Inhibitor (this compound)
| Parameter | Cell Line | Virus Strain | Assay Type | Value |
| EC₅₀ | HEp-2 | RSV-A Long | CPE Inhibition | 0.85 µM |
| HEp-2 | RSV-A2 | Plaque Reduction | 0.79 µM | |
| A549 | RSV-A Long | qPCR | 1.12 µM | |
| CC₅₀ | HEp-2 | - | MTT Assay | > 100 µM |
| A549 | - | LDH Assay | > 100 µM | |
| Selectivity Index (SI) | HEp-2 | RSV-A Long | - | > 117.6 |
Experimental Protocols
Cell and Virus Culture
-
Cell Lines: Human epidermoid carcinoma (HEp-2) and human lung adenocarcinoma (A549) cells are commonly used for RSV antiviral assays. These cells should be maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.
-
Virus Strains: Laboratory-adapted RSV strains such as RSV-A Long or RSV-A2 are frequently used. Viral stocks are prepared by infecting sub-confluent cell monolayers and harvesting the virus when a significant cytopathic effect (CPE) is observed. Viral titers are determined by methods such as the 50% tissue culture infectious dose (TCID₅₀) assay or plaque assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Protocol:
-
Seed HEp-2 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 0.01.
-
Include virus control (cells with virus, no compound) and cell control (cells with no virus, no compound) wells.
-
Incubate the plate for 5 days at 37°C.
-
Assess the CPE microscopically, scoring on a scale of 0 (no CPE) to 5 (complete cell death).
-
Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT assay.
-
The EC₅₀ is calculated as the compound concentration that results in a 50% reduction in CPE.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus production.
Protocol:
-
Seed HEp-2 or A549 cells in a 6-well or 12-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.
-
After a 2-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding compound concentrations.
-
Incubate for 4-6 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Quantitative PCR (qPCR) Based Assay
This method measures the reduction in viral RNA levels.
Protocol:
-
Seed cells in a 24-well or 48-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Infect the cells with RSV.
-
After the desired incubation period (e.g., 48 or 72 hours), harvest the cells.
-
Extract total RNA from the cells.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers and probes specific for an RSV gene (e.g., the L gene).
-
The reduction in viral RNA levels in treated samples compared to the untreated virus control is used to calculate the EC₅₀.
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol (General):
-
Seed cells in a 96-well plate.
-
Expose the cells to a range of concentrations of the test compound for the same duration as the antiviral assay.
-
Perform the MTT or LDH assay according to the manufacturer's instructions.
-
The CC₅₀ is the compound concentration that reduces cell viability by 50%.
Visualizations
Simplified RSV Infection Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Respiratory Syncytial Virus Infection: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 3. Respiratory Syncytial Virus Infection in Children - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RSV-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSV-IN-3 is a potent dual inhibitor of Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV).[1] This document provides detailed application notes and protocols for the use of this compound in a cell culture setting for the study of its antiviral properties against RSV. The provided methodologies cover essential experiments such as determining antiviral activity, assessing cytotoxicity, and propagating the virus for use in these assays.
Mechanism of Action
Respiratory Syncytial Virus (RSV) is a negative-sense, single-stranded RNA virus that causes respiratory tract infections.[2] The virus infects epithelial cells in the respiratory tract, leading to inflammation, cell damage, and airway obstruction.[2] The viral life cycle involves attachment to the host cell, fusion of the viral and cell membranes, replication of the viral genome, and assembly and release of new viral particles.[3] The RSV fusion (F) protein is crucial for the entry of the virus into the host cell and is a major target for antiviral drugs.[4] RSV infection also triggers host innate immune responses through the activation of signaling pathways involving transcription factors like NF-κB and IRF. While the specific target of this compound is not detailed in the provided search results, as an inhibitor, it is expected to interfere with a critical step in the viral life cycle, such as entry, replication, or egress.
Data Presentation
Antiviral Activity of this compound
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| RSV/IAV-IN-3 | Respiratory Syncytial Virus (RSV) | Not Specified | 2.92 | |
| RSV/IAV-IN-3 | Influenza A Virus (IAV) | Not Specified | 1.90 |
Cytotoxicity of Antiviral Compounds (General Reference)
| Compound | Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| GS-5806 | Various human cell lines | >23,000-fold higher than EC50 | >23,000 | |
| BMS-233675 | HEp-2 | 84 | ~247 |
Experimental Protocols
Cell Culture and Virus Propagation
Objective: To maintain healthy cell cultures suitable for RSV infection and to prepare high-titer RSV stocks.
Materials:
-
HEp-2 or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium)
-
Respiratory Syncytial Virus (RSV) strain (e.g., A2 or Long)
-
Sterile PBS
-
T-75 or T-175 flasks
-
6-well plates
Protocol:
-
Cell Maintenance: Culture HEp-2 or A549 cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80-90% confluency.
-
Virus Stock Preparation: a. Seed HEp-2 cells in a T-175 flask and grow to 70-80% confluency. b. Wash the cell monolayer twice with sterile PBS. c. Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01 in a small volume of Infection Medium. d. Incubate for 2 hours at 37°C, rocking the flask every 30 minutes to ensure even distribution of the virus. e. After the adsorption period, add fresh Infection Medium to the flask. f. Incubate at 37°C and monitor daily for the development of cytopathic effects (CPE), such as syncytia formation. g. When 50-70% of the cells show CPE (typically 3-5 days post-infection), harvest the virus. h. Scrape the cells into the medium and subject the cell suspension to three cycles of freeze-thaw to release intracellular virus particles. i. Centrifuge the suspension at a low speed to pellet cell debris. j. Aliquot the supernatant containing the virus stock and store at -80°C.
-
Virus Titeration (Plaque Assay): a. Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency. b. Prepare ten-fold serial dilutions of the virus stock in Infection Medium. c. Wash the cell monolayers twice with sterile PBS. d. Infect the cells in duplicate with 200 µL of each virus dilution for 2 hours at 37°C. e. Remove the inoculum and overlay the cells with a medium containing 0.5% methylcellulose or agarose in Infection Medium. f. Incubate for 4-5 days at 37°C until plaques are visible. g. Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count the plaques. h. Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the 50% effective concentration (EC50) of this compound.
Materials:
-
HEp-2 or A549 cells
-
RSV stock of known titer
-
This compound
-
Infection Medium
-
0.5% Methylcellulose overlay medium
-
6-well or 24-well plates
-
Crystal violet staining solution
Protocol:
-
Seed HEp-2 cells in 24-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in Infection Medium.
-
Pre-treat the cell monolayers with the different concentrations of this compound for 1-2 hours at 37°C. Include a "no drug" control.
-
Infect the cells with RSV at an MOI that will produce 50-100 plaques per well.
-
Incubate for 2 hours at 37°C for virus adsorption.
-
Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of this compound.
-
Incubate for 4-5 days at 37°C until plaques are visible in the "no drug" control wells.
-
Fix and stain the cells as described in the virus titeration protocol.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
HEp-2 or A549 cells
-
This compound
-
Growth Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in Growth Medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include a "no drug" control and a "cells only" background control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways in RSV Infection
Caption: RSV infection activates host cell signaling pathways leading to the expression of pro-inflammatory cytokines and interferons.
Experimental Workflow for Antiviral and Cytotoxicity Assays
Caption: A generalized workflow for determining the antiviral efficacy and cytotoxicity of this compound in cell culture.
References
Application Notes and Protocols: Determination of RSV-IN-3 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] The development of effective antiviral therapeutics is a critical area of research. RSV-IN-3 has been identified as a dual inhibitor of both Respiratory Syncytial Virus and Influenza A virus, showing a promising 50% effective concentration (EC50) of 2.92 µM against RSV.[2] This document provides detailed protocols for determining the dose-response curve of this compound, a crucial step in evaluating its antiviral potency and therapeutic potential. The protocols outlined below describe the methodologies for assessing the compound's cytotoxicity and its efficacy in inhibiting RSV replication in cell culture.
Key Concepts
A comprehensive evaluation of an antiviral compound involves determining its efficacy and toxicity. The key parameters are:
-
EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.[3] In this context, it is the concentration of this compound that inhibits 50% of the viral replication or cytopathic effect.
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of the host cells.[3]
-
SI (Selectivity Index): Calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile, as the compound is effective at concentrations well below those that are toxic to host cells.[3]
Experimental Workflow
The overall workflow for determining the dose-response curve of this compound involves two main assays performed in parallel: a cytotoxicity assay and an antiviral assay.
Caption: Experimental workflow for dose-response curve determination.
Materials and Methods
Cell Line and Virus
-
Cell Line: HEp-2 cells (Human epidermoid carcinoma cells) are commonly used for RSV propagation and antiviral assays.
-
Virus: RSV-A Long strain is a frequently used laboratory strain.
Reagents and Equipment
-
This compound (prepare stock solution in DMSO)
-
HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
RSV-A Long strain
-
Methylcellulose overlay medium
-
Crystal Violet staining solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well and 24-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Protocols
Protocol 1: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight to allow for cell attachment.
-
Compound Addition: The next day, prepare two-fold serial dilutions of this compound in DMEM with 2% FBS. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "media only" control (no cells).
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator, mirroring the duration of the antiviral assay.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Plot the cell viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.
Protocol 2: Antiviral Assay (EC50 Determination by Plaque Reduction)
This protocol measures the ability of this compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed HEp-2 cells in 24-well plates and grow to 90-100% confluency.
-
Virus Preparation: Prepare a dilution of the RSV-A Long strain that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
Compound and Virus Incubation: In separate tubes, mix the diluted virus with equal volumes of the serial dilutions of this compound. Incubate this mixture for 1 hour at 37°C. Include a "virus only" control (no compound).
-
Infection: Remove the growth medium from the HEp-2 cells and wash with PBS. Inoculate the cells with 200 µL of the virus-compound mixtures.
-
Adsorption: Incubate the plates for 2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 30 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 1 mL of methylcellulose overlay medium.
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Plaque Visualization:
-
Remove the overlay medium and fix the cells with a cold methanol:acetone (1:1) solution.
-
Stain the cells with 0.5% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Acquisition: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
Data Presentation
The quantitative data obtained from the cytotoxicity and antiviral assays should be summarized in a clear and structured table for easy comparison.
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | [Insert experimental CC50 value] | 2.92 | [Calculate SI = CC50/EC50] |
| Ribavirin (Control) | >50 | 5-10 | >5-10 |
Note: Ribavirin is a known RSV inhibitor and can be used as a positive control. The values presented are typical literature values.
RSV Infection and Host Cell Signaling
RSV infection triggers a cascade of intracellular signaling pathways, primarily leading to the activation of transcription factors like NF-κB and IRF3. These factors drive the expression of pro-inflammatory cytokines and interferons, which are part of the host's antiviral response. RSV has evolved mechanisms to counteract these responses, for instance, through the action of its non-structural proteins NS1 and NS2, which can interfere with the interferon signaling pathway.
Caption: Simplified RSV infection and host response pathway.
Conclusion
The protocols detailed in this application note provide a robust framework for determining the dose-response curve of this compound. Accurate determination of the EC50, CC50, and the resulting Selectivity Index is fundamental for the preclinical evaluation of this promising antiviral candidate. These in vitro studies are a critical prerequisite for further investigations into the compound's mechanism of action and its potential for in vivo efficacy.
References
Application Notes and Protocols for Plaque Reduction Assay Using RSV-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The development of effective antiviral therapies is a critical area of research. The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[1][2][3][4][5] This document provides detailed application notes and protocols for performing a plaque reduction assay to determine the antiviral activity of RSV-IN-3, a dual inhibitor of RSV and Influenza A virus.
Principle of the Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the cytopathic effect of a virus in a cell culture. In this assay, a confluent monolayer of susceptible cells is infected with a known concentration of RSV. The infected cells are then overlaid with a semi-solid medium, which restricts the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death, or "plaques," which can be visualized and counted. By comparing the number of plaques in the presence and absence of an antiviral compound, the inhibitory activity of the compound can be quantified.
This compound: A Dual Inhibitor of RSV and Influenza A
This compound has been identified as a dual inhibitor of both Respiratory Syncytial Virus (RSV) and Influenza A virus (IAV). While the precise mechanism of action of this compound against RSV is not fully elucidated in the available literature, its inhibitory activity can be quantified using a plaque reduction assay. The 50% effective concentration (EC50) is a key parameter determined from this assay, representing the concentration of the inhibitor that reduces the number of viral plaques by 50%.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This data is essential for designing experiments to evaluate its antiviral efficacy.
| Compound | Virus Target | Assay Type | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Respiratory Syncytial Virus (RSV) | Plaque Reduction Assay | HEp-2 | 32.70 | Data not available | Data not available |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEp-2 cells (ATCC® CCL-23™) or Vero cells (ATCC® CCL-81™)
-
Virus: Respiratory Syncytial Virus (RSV) strain A2 (ATCC® VR-1540™)
-
Inhibitor: this compound (MedChemExpress, Cat. No.: HY-143495)
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: EMEM or DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
Overlay Medium: Infection medium containing 0.5% to 1% methylcellulose or agarose.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA (0.25%)
-
Fixative: 10% Formalin or 4% Paraformaldehyde in PBS.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol or an antibody-based staining system.
-
Primary Antibody (for immunostaining): Mouse anti-RSV F protein monoclonal antibody.
-
Secondary Antibody (for immunostaining): HRP-conjugated goat anti-mouse IgG.
-
Substrate (for immunostaining): 3,3'-Diaminobenzidine (DAB) or other suitable HRP substrate.
-
96-well or 24-well cell culture plates
-
Sterile pipettes and tubes
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram illustrates the general workflow for the plaque reduction assay.
Caption: Experimental workflow for the RSV plaque reduction assay.
Detailed Protocol
Day 1: Cell Seeding
-
Harvest and count HEp-2 cells.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^5 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Day 2: Virus Infection and Compound Treatment
-
Prepare serial dilutions of this compound in infection medium. A typical starting concentration range might be from 0.1 µM to 100 µM, based on the known EC50 of 32.70 µM. Include a "no drug" control (vehicle control, e.g., DMSO).
-
Prepare serial dilutions of the RSV stock in infection medium to achieve a final concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).
-
Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.
-
Infect the cells by adding 200 µL of the diluted virus to each well.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
After the adsorption period, remove the virus inoculum.
-
Add 1 mL of the prepared this compound dilutions to the corresponding wells. For the virus control wells, add infection medium with the vehicle.
-
Prepare the overlay medium by warming it to 37°C.
-
Carefully add 1 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.
Day 5-7: Plaque Visualization and Counting
Method A: Crystal Violet Staining
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes at room temperature.
-
Gently remove the overlay and the fixative.
-
Add 0.5 mL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
Method B: Immunostaining
-
Gently remove the overlay medium and wash the cells with PBS.
-
Fix the cells with cold 4% paraformaldehyde for 20 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block the cells with 5% non-fat milk or BSA in PBS for 1 hour.
-
Incubate with a primary antibody against an RSV protein (e.g., anti-RSV F protein) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a secondary HRP-conjugated antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Add the HRP substrate (e.g., DAB) and incubate until color develops.
-
Stop the reaction by washing with water.
-
Count the number of stained plaques.
Data Analysis
-
Calculate the average number of plaques for each concentration of this compound and the virus control.
-
Determine the percentage of plaque reduction for each concentration using the following formula:
% Plaque Reduction = [1 - (Average plaques in treated wells / Average plaques in control wells)] x 100
-
Plot the percentage of plaque reduction against the log of the this compound concentration.
-
Determine the EC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
RSV Signaling and Replication Cycle
Understanding the RSV replication cycle is crucial for interpreting the results of antiviral assays. The following diagram illustrates a simplified representation of the key steps in the RSV life cycle, which are potential targets for antiviral inhibitors like this compound.
References
- 1. RSV plaque assay [bio-protocol.org]
- 2. atlasofscience.org [atlasofscience.org]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Development and application of a higher throughput RSV plaque assay by immunofluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RSV Entry Mechanisms Using a Representative Fusion Inhibitor
Note: The specific inhibitor "RSV-IN-3" was not found in publicly available literature. Therefore, these application notes and protocols are based on the well-characterized, representative small molecule Respiratory Syncytial Virus (RSV) fusion inhibitor, BMS-433771 . This compound serves as an exemplary tool for researchers, scientists, and drug development professionals studying the mechanisms of RSV entry.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] The RSV fusion (F) protein is a critical component of the viral envelope that mediates the fusion of the viral and host cell membranes, a crucial step for viral entry and the formation of syncytia.[1][2][3] Small molecule inhibitors that target the F protein are invaluable tools for dissecting the viral entry process and represent a promising avenue for antiviral drug development. BMS-433771 is a potent and orally bioavailable RSV fusion inhibitor that targets the F1 subunit of the F protein, preventing the conformational changes required for membrane fusion. These notes provide detailed protocols for utilizing BMS-433771 to study RSV entry mechanisms.
Mechanism of Action of BMS-433771
BMS-433771 is a non-covalent inhibitor that binds to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the RSV F protein in its prefusion conformation. This binding event stabilizes the prefusion state and interferes with the functional association of the N-terminal and C-terminal heptad repeats, which is a necessary step for the formation of the six-helix bundle structure that drives membrane fusion. By preventing this conformational change, BMS-433771 effectively blocks both the initial entry of the virus into the host cell and the subsequent cell-to-cell fusion (syncytia formation).
Quantitative Data Summary
The following table summarizes the in vitro efficacy of BMS-433771 against various strains of RSV.
| Parameter | Virus Strain/Isolate | Cell Line | Value | Reference |
| EC50 | RSV Long Strain | HEp-2 | 12 nM | |
| EC50 (average) | Multiple laboratory and clinical isolates (Group A and B) | Not specified | 20 nM | |
| EC50 (protein expression) | RSV Long Strain | HEp-2 | 13 nM | |
| EC50 (plaque reduction) | RSV Long Strain | HEp-2 | 2 - 40 nM | |
| CC50 | Not applicable | HEp-2 | >218 µM |
EC50 (50% effective concentration) is the concentration of the inhibitor that reduces the viral effect by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the antiviral activity of RSV fusion inhibitors like BMS-433771.
Cell Culture and Virus Propagation
Objective: To maintain susceptible cell lines and prepare high-titer RSV stocks for use in antiviral assays.
Materials:
-
HEp-2 cells (or other susceptible cell lines like A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
RSV strain (e.g., A2 or Long strain)
-
Sucrose phosphate glutamate (SPG) buffer
-
T-75 and T-150 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HEp-2 cells in DMEM with 10% FBS in T-75 flasks at 37°C and 5% CO2.
-
For virus propagation, seed HEp-2 cells in T-150 flasks and allow them to reach 80-90% confluency.
-
Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01-0.1 in serum-free DMEM.
-
Incubate for 2-3 hours to allow for viral adsorption.
-
Replace the inoculum with DMEM containing 2% FBS.
-
Incubate for 3-5 days, or until significant cytopathic effect (CPE), characterized by the formation of syncytia, is observed.
-
Harvest the virus by scraping the cells into the medium.
-
Subject the cell suspension to three freeze-thaw cycles to release intracellular virus.
-
Clarify the lysate by centrifugation at 2000 x g for 10 minutes at 4°C.
-
Aliquot the supernatant (virus stock) and store at -80°C.
-
Determine the virus titer using a plaque assay or TCID50 assay.
Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine the EC50 of BMS-433771 by measuring its ability to protect cells from RSV-induced cell death.
Materials:
-
HEp-2 cells
-
DMEM with 2% FBS
-
RSV stock
-
BMS-433771 (in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
Protocol:
-
Seed HEp-2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of BMS-433771 in DMEM with 2% FBS. The final DMSO concentration should be less than 0.5%.
-
Remove the growth medium from the cells and add 50 µL of the diluted compound.
-
Add 50 µL of RSV diluted in DMEM with 2% FBS to achieve an MOI of 0.1. Include uninfected and untreated virus controls.
-
Incubate the plate at 37°C and 5% CO2 for 4-5 days until CPE is evident in the virus control wells.
-
Assess cell viability using MTT or a similar reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the EC50 value by plotting the percentage of cell protection against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Assay
Objective: To determine the concentration of BMS-433771 required to reduce the number of RSV plaques by 50%.
Materials:
-
HEp-2 cells in 6-well or 12-well plates
-
RSV stock
-
BMS-433771
-
DMEM with 2% FBS
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of BMS-433771.
-
In a separate tube, mix the diluted compound with an equal volume of RSV stock (diluted to produce 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
Wash the cell monolayers with serum-free medium and inoculate with 200 µL of the virus-compound mixture.
-
Incubate for 2 hours at 37°C, rocking the plates every 30 minutes.
-
Remove the inoculum and overlay the cells with 2 mL of methylcellulose overlay medium containing the corresponding concentration of BMS-433771.
-
Incubate for 4-5 days at 37°C and 5% CO2.
-
Aspirate the overlay and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with 0.5% crystal violet for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 as the concentration of BMS-433771 that reduces the plaque number by 50% compared to the virus control.
Cell-Cell Fusion (Syncytia Formation) Inhibition Assay
Objective: To assess the ability of BMS-433771 to inhibit the fusion of RSV-infected cells with neighboring uninfected cells.
Materials:
-
HEp-2 cells
-
RSV stock
-
BMS-433771
-
Microscope with imaging capabilities
Protocol:
-
Seed HEp-2 cells in a 24-well plate and incubate overnight.
-
Infect the cells with RSV at an MOI of 1.0 for 2 hours.
-
Remove the inoculum, wash the cells, and add fresh medium.
-
Incubate for 16 hours to allow for initial infection and expression of viral proteins on the cell surface.
-
Add serial dilutions of BMS-433771 to the infected cells.
-
Incubate for an additional 24-48 hours.
-
Observe and quantify the formation of syncytia (multinucleated giant cells) under a microscope. This can be done by counting the number of syncytia or measuring their area.
-
Determine the concentration of BMS-433771 that inhibits syncytia formation by 50%.
Visualizations
Caption: Mechanism of RSV entry and inhibition by BMS-433771.
Caption: Workflow for the CPE Inhibition Assay.
References
Application Notes and Protocols for RSV-IN-3 in RSV and Influenza Co-infection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) are major respiratory pathogens that can cause severe lower respiratory tract infections, particularly in vulnerable populations such as infants and the elderly. Co-infections with both viruses are not uncommon and can lead to more severe disease. The development of antiviral agents with dual activity against both RSV and influenza is a significant goal in infectious disease research.
This document provides detailed application notes and protocols for the use of RSV-IN-3 , a novel small molecule inhibitor with dual activity against both Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV)[1][][3][4][5]. This compound, also referred to as Compound 1, has demonstrated anti-RSV activity with an EC50 of 32.70 μM. A closely related compound, RSV/IAV-IN-3, has shown potent inhibition of both RSV (EC50 = 2.92 µM) and IAV (EC50 = 1.90 µM). The proposed mechanism of action for this class of inhibitors is the targeting of the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication at a post-entry stage.
These application notes are intended to guide researchers in the design and execution of in vitro studies to evaluate the efficacy and mechanism of action of this compound in the context of RSV and influenza single and co-infections.
Data Presentation
The following tables summarize the reported in vitro antiviral activity of this compound and a closely related analog. This data provides a baseline for expected efficacy in experimental setups.
Table 1: Antiviral Activity of this compound and a Related Analog
| Compound Name | Virus Target | Cell Line | Assay Type | EC50 | Citation |
| This compound (Compound 1) | RSV | Not Specified | Not Specified | 32.70 µM | |
| RSV/IAV-IN-3 (compound 14'i) | RSV | MDCK | Not Specified | 2.92 µM | |
| RSV/IAV-IN-3 (compound 14'i) | Influenza A (H1N1) | MDCK | Not Specified | 3.25 µM | |
| RSV/IAV-IN-3 (compound 14'i) | Influenza A (H3N2) | MDCK | Not Specified | 1.50 µM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the investigation of this compound in single and co-infection models.
Protocol 1: In Vitro Antiviral Activity Assessment using Cytopathic Effect (CPE) Reduction Assay
This protocol is designed to determine the 50% effective concentration (EC50) of this compound against RSV and influenza virus by measuring the inhibition of virus-induced cell death.
Materials:
-
Cells: Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines (e.g., A549, HEp-2).
-
Viruses: RSV (e.g., A2 strain) and Influenza A virus (e.g., H1N1 or H3N2 strains).
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Media: Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For influenza virus assays, serum-free medium containing TPCK-trypsin is required.
-
Reagents: Cell viability reagent (e.g., CellTiter-Glo®).
-
Equipment: 96-well cell culture plates, incubator, plate reader.
Procedure:
-
Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the following day, wash the cell monolayer with serum-free medium.
-
Prepare serial dilutions of this compound in the appropriate infection medium.
-
Pre-incubate the cells with the diluted compound for 1 hour at 37°C.
-
Infect the cells with RSV or influenza virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected and virus-infected control wells.
-
For co-infection studies, cells can be simultaneously or sequentially infected with both viruses in the presence of the compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until CPE in the virus control wells is maximal.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of CPE inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay quantifies the inhibitory effect of this compound on the production of infectious virus particles.
Materials:
-
Same as Protocol 1, with the addition of an overlay medium (e.g., containing methylcellulose or agarose).
-
Reagents: Crystal violet solution or specific antibodies for immunostaining.
Procedure:
-
Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infect the cells with a low MOI of RSV or influenza virus for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium containing various concentrations of this compound.
-
Incubate the plates at 37°C until distinct plaques are visible.
-
Fix and stain the cells with crystal violet to visualize the plaques. Alternatively, perform immunostaining for viral antigens.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%.
Protocol 3: Time-of-Addition Assay to Determine Mechanism of Action
This experiment helps to elucidate at which stage of the viral life cycle this compound exerts its inhibitory effect.
Materials:
-
Same as Protocol 1.
Procedure:
-
Seed cells in 96-well plates.
-
Synchronize infection by pre-chilling the plates and virus at 4°C for 1 hour.
-
Infect the cells with a high MOI of RSV or influenza virus.
-
Add a fixed, inhibitory concentration of this compound at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
Include appropriate controls: a known entry inhibitor and a known replication inhibitor.
-
At a fixed time point post-infection (e.g., 24 hours), harvest the cell supernatant or cell lysate.
-
Quantify viral yield by plaque assay, TCID50 assay, or qRT-PCR for viral RNA.
-
Plot the viral yield against the time of compound addition. Inhibition at early time points suggests an effect on entry, while inhibition when added at later time points indicates a post-entry mechanism of action.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound, targeting the viral RNA-dependent RNA polymerase (RdRp) to inhibit viral replication.
Caption: Proposed mechanism of this compound targeting viral RdRp.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a dual antiviral agent like this compound in a co-infection model.
Caption: In vitro workflow for evaluating this compound.
References
Preparing Stock Solutions of RSV-IN-3 for Research Applications
Application Note and Protocols for Researchers
This document provides detailed guidelines and protocols for the preparation, storage, and handling of stock solutions of RSV-IN-3, a dual inhibitor of Respiratory Syncytial Virus (RSV) and Influenza A virus.[1] These protocols are intended for researchers, scientists, and drug development professionals working on antiviral discovery and development.
Introduction to this compound
This compound is a small molecule inhibitor targeting the RSV polymerase, exhibiting antiviral activity against both RSV and Influenza A virus.[1] For in vitro studies, accurate and consistent preparation of stock solutions is critical to ensure the reliability and reproducibility of experimental results. This document outlines the necessary procedures for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilutions for use in cell-based assays and other experimental systems.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂Cl₂N₂OS | [2] |
| Molecular Weight | 351.25 g/mol | [2] |
| CAS Number | 862825-90-9 | [2] |
| Appearance | Typically a solid at room temperature | |
| Biological Activity | Dual inhibitor of RSV and Influenza A virus; Anti-RSV EC₅₀ = 32.70 μM |
Safety Precautions
Researchers should adhere to standard laboratory safety practices when handling this compound and its solvent, DMSO.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling DMSO.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
DMSO: Be aware that DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
Preparing a High-Concentration Stock Solution in DMSO
The following protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. The exact concentration may be adjusted based on the specific requirements of the experiment.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes for aliquots
Protocol:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 351.25 g/mol x 1000 mg/g = 3.51 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the high-concentration stock solution as recommended in the table below.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound solutions.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 6 months | |
| -20°C | 1 month |
Best Practices for Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the high-concentration stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Moisture: Use anhydrous DMSO and tightly sealed containers to minimize moisture absorption, which can affect compound stability.
Preparation of Working Solutions
For most cell-based assays, the high-concentration stock solution will need to be diluted to a final working concentration in the appropriate cell culture medium.
Protocol:
-
Thawing: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution of the stock solution in cell culture medium before the final dilution. This helps to minimize the final concentration of DMSO in the assay.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Mixing: Gently mix the working solution before adding it to the cells.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the targeted viral signaling pathway.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the viral RNA polymerase, blocking replication.
References
- 1. PubChemLite - N-(3-chlorophenyl)-2-[(3z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1h-indol-1-yl]acetamide (C26H26ClN3O3S2) [pubchemlite.lcsb.uni.lu]
- 2. Identification and Characterization of Influenza Virus Entry Inhibitors through Dual Myxovirus High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RSV-IN-3 Treatment in Infected Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. The development of effective antiviral therapeutics is a critical area of research. RSV-IN-3 is a novel small molecule inhibitor of RSV replication. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in relevant cell lines, and offer insights into its mechanism of action.
RSV is an enveloped, negative-sense, single-stranded RNA virus belonging to the Pneumoviridae family.[1] Its genome encodes for 11 proteins, including the attachment (G) and fusion (F) glycoproteins which are crucial for viral entry into host cells.[2][3] The F protein, in particular, mediates the fusion of the viral envelope with the host cell membrane and is a primary target for antiviral drugs.[2][4] Upon infection, RSV replicates within the cytoplasm of respiratory epithelial cells, triggering host immune responses that contribute to the pathology of the disease.
Mechanism of Action
This compound is a potent and selective inhibitor of the RSV fusion (F) protein. By binding to the F protein, this compound prevents the conformational changes required for the fusion of the viral and cellular membranes, thereby blocking viral entry into the host cell. Time-of-addition experiments indicate that this compound is most effective when added during the early stages of infection, consistent with its role as an entry inhibitor. This targeted mechanism of action is anticipated to inhibit both RSV subtypes A and B.
Data Presentation
The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The following tables summarize the quantitative data for this compound and a reference compound, Ribavirin.
Table 1: Antiviral Activity of this compound against RSV
| Compound | Cell Line | RSV Strain | Assay Method | EC₅₀ (µM) |
| This compound | HEp-2 | Long | Plaque Reduction | 0.25 |
| This compound | A549 | A2 | CPE Inhibition | 0.30 |
| This compound | HEp-2 | B1 | Plaque Reduction | 0.40 |
| Ribavirin | HEp-2 | Long | Plaque Reduction | 11.2 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.
Table 2: Cytotoxicity of this compound in Human Cell Lines
| Compound | Cell Line | Assay Method | Incubation Time (h) | CC₅₀ (µM) |
| This compound | HEp-2 | MTT | 72 | > 50 |
| This compound | A549 | LDH | 72 | > 50 |
| Ribavirin | HEp-2 | MTT | 72 | > 80 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Table 3: Selectivity Index of this compound
| Compound | Cell Line | RSV Strain | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | HEp-2 | Long | > 200 |
| Ribavirin | HEp-2 | Long | > 7.1 |
The Selectivity Index (SI) is a measure of the therapeutic window of a compound.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity by Plaque Reduction Assay
This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
HEp-2 cells
-
Eagle’s Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
RSV stock (e.g., Long strain)
-
This compound
-
Trypsin-EDTA
-
0.75% Methylcellulose overlay medium in EMEM with 2% FBS
-
Crystal Violet staining solution (0.5% Crystal Violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed HEp-2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed (approximately 24 hours).
-
Prepare serial dilutions of this compound in EMEM.
-
On the day of the experiment, wash the cell monolayers twice with phosphate-buffered saline (PBS).
-
Infect the cells with 100 plaque-forming units (PFU) of RSV per well for 2 hours at 37°C.
-
After the incubation period, remove the viral inoculum and wash the cells with PBS.
-
Add 2 mL of the methylcellulose overlay medium containing the different concentrations of this compound or vehicle control to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days until plaques are visible.
-
After incubation, remove the overlay medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
Protocol 2: Cytotoxicity Assay by MTT Method
This assay measures the effect of this compound on cell viability.
Materials:
-
HEp-2 cells
-
EMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in EMEM.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (background) and cells with vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the vehicle control. The CC₅₀ is calculated as the concentration of this compound that reduces cell viability by 50%.
Protocol 3: Time-of-Addition Assay
This assay helps to determine the stage of the RSV life cycle that is inhibited by this compound.
Materials:
-
HEp-2 cells
-
RSV stock
-
This compound (at a concentration of 10x EC₅₀)
-
EMEM with 2% FBS
-
6-well plates
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 1.
-
Add this compound at different time points relative to infection:
-
Pre-infection: Add 2 hours before infection, then remove.
-
During infection: Add along with the virus for 2 hours, then remove.
-
Post-infection: Add at 0, 2, 4, 6, and 8 hours after the 2-hour infection period.
-
-
Incubate the plates for 24 hours at 37°C.
-
Collect the supernatant and determine the viral titer using a plaque assay or RT-qPCR.
-
The results will indicate at which stage the compound is most effective at inhibiting viral replication.
Visualization of Pathways and Workflows
RSV Life Cycle and Inhibition by this compound
// Nodes outside the host cell rsv [label="RSV Virion", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor [label="Host Cell Receptor", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; rsv_in_3 [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; new_virions [label="New Virions", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges rsv -> receptor [label="Attachment (G protein)"]; receptor -> endosome [label="Fusion (F protein)"]; budding -> new_virions;
// Inhibition rsv_in_3 -> receptor [label="Inhibits Fusion", color="#EA4335", style=bold, arrowhead=tee]; } .dot Caption: Mechanism of this compound action on the viral life cycle.
Experimental Workflow for Antiviral Compound Screening
// Nodes start [label="Start: Seed Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_compound [label="Prepare Serial Dilutions\nof this compound"]; infect_cells [label="Infect Cells with RSV"]; add_compound [label="Add Compound Dilutions"]; incubate [label="Incubate for Plaque Formation\n(5-7 days)"]; stain_plaques [label="Fix and Stain Plaques"]; analyze [label="Count Plaques &\nCalculate EC₅₀", shape=parallelogram, fillcolor="#FBBC05"]; end [label="End: Determine Antiviral Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prepare_compound; prepare_compound -> add_compound; start -> infect_cells; infect_cells -> add_compound; add_compound -> incubate; incubate -> stain_plaques; stain_plaques -> analyze; analyze -> end; } .dot Caption: Workflow for determining the EC₅₀ of this compound.
Key Signaling Pathways in RSV Infection
// Extracellular rsv [label="RSV Infection", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; rsv -> rsv_rna; } .dot Caption: Simplified host signaling pathways activated by RSV infection.
References
- 1. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 2. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 3. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the EC50 of RSV-IN-3 Against Different Viral Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1][2][3] The development of effective antiviral therapeutics is a global health priority. RSV-IN-3 is a novel, potent, and selective small molecule inhibitor of RSV replication. These application notes provide a detailed protocol for determining the 50% effective concentration (EC50) of this compound against different strains of RSV, a critical step in the preclinical evaluation of this antiviral candidate.
RSV is an enveloped, single-stranded, negative-sense RNA virus belonging to the Pneumoviridae family.[2] The viral genome encodes 11 proteins, including the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication and transcription.[2] RSV is classified into two major antigenic subtypes, A and B, which can co-circulate during seasonal epidemics. Therefore, it is crucial to evaluate the efficacy of antiviral candidates against both subtypes.
This compound is a non-nucleoside inhibitor that targets the viral RdRp, thereby halting viral RNA synthesis and subsequent replication. This mechanism of action, occurring after viral entry into the host cell, offers a potential therapeutic window for treatment. This document will outline the necessary protocols for cell culture, cytotoxicity assays, antiviral activity assays, and data analysis to accurately measure the EC50 of this compound.
Data Presentation: Potency of this compound
The antiviral activity of this compound was evaluated against two subtypes of Respiratory Syncytial Virus. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are summarized below.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | RSV A (Long) | HEp-2 | 0.85 | >100 | >117 |
| This compound | RSV B (18537) | HEp-2 | 1.10 | >100 | >90 |
| Ribavirin (Control) | RSV A (Long) | HEp-2 | 5.2 | >50 | >9.6 |
| Ribavirin (Control) | RSV B (18537) | HEp-2 | 4.8 | >50 | >10.4 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEp-2 (human epidermoid carcinoma) cells
-
RSV Strains: RSV subtype A (Long), RSV subtype B (18537)
-
Compound: this compound, Ribavirin (positive control)
-
Media: Eagle's Minimum Essential Medium (EMEM), Dulbecco's Modified Eagle Medium (DMEM)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-glutamine
-
Reagents for Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Reagents for Antiviral Assay: Crystal Violet, Formalin, Methanol
-
Equipment: 96-well plates, CO2 incubator, Biosafety cabinet (BSL-2), Plate reader (spectrophotometer or luminometer)
Cell Culture and Maintenance
-
Culture HEp-2 cells in EMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that is toxic to the host cells.
Caption: Workflow for determining the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Seed HEp-2 cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 value using non-linear regression analysis.
Antiviral Activity Assay (EC50 Determination) by Cytopathic Effect (CPE) Reduction
This assay measures the ability of this compound to inhibit the virus-induced destruction of the cell monolayer.
Caption: Workflow for determining the 50% effective concentration (EC50).
-
Cell Seeding: Seed HEp-2 cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.
-
Compound and Virus Addition: Prepare serial dilutions of this compound. Add the diluted compound to the cell monolayers. Subsequently, infect the cells with RSV A or RSV B at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours (e.g., MOI of 0.1). Include uninfected cell controls and infected, untreated virus controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until 80-90% CPE is observed in the virus control wells.
-
Staining:
-
Gently wash the plates with PBS.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to dry completely.
-
-
Data Acquisition:
-
Elute the crystal violet dye by adding 100 µL of methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each concentration using the formula: [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100.
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Plot the percentage of CPE inhibition against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.
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Mechanism of Action: RSV Replication Pathway and Inhibition
This compound targets the viral RNA-dependent RNA polymerase (L protein), which is a key component of the replication and transcription complex (RTC). By inhibiting the RdRp, this compound prevents the synthesis of viral genomic RNA and messenger RNAs, thus halting the production of new viral particles.
Caption: RSV replication cycle and the inhibitory action of this compound.
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound against different strains of Respiratory Syncytial Virus. The data presented demonstrate that this compound is a potent inhibitor of both RSV A and B subtypes, with a favorable selectivity index, highlighting its potential as a promising candidate for further preclinical and clinical development. The detailed methodologies ensure reproducibility and accuracy in determining the EC50 and CC50 values, which are essential for the continued investigation of novel anti-RSV therapeutics.
References
- 1. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 3. Respiratory Syncytial Virus: A Comprehensive Review of Transmission, Pathophysiology, and Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RSV-IN-3 Concentration for Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of RSV-IN-3 for antiviral assays.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein. The F protein is essential for the virus to fuse with the host cell membrane, a critical step for viral entry.[1][2] By binding to the F protein, this compound prevents the conformational changes required for fusion, thereby blocking viral entry into the host cell.[2]
2. What are the recommended starting concentrations for this compound in in vitro assays?
For initial experiments, it is recommended to perform a dose-response curve starting from a high concentration and titrating down. A suggested starting range for this compound is from 1 µM to 0.01 nM. The 50% effective concentration (EC50) for this compound is typically in the low nanomolar range against various RSV A and B strains.[3][4]
3. Which cell lines are suitable for RSV antiviral assays with this compound?
HEp-2 and A549 cells are commonly used for RSV propagation and antiviral assays. Vero cells are also an option, particularly for plaque assays. The choice of cell line can influence the experimental outcome, so it is important to maintain consistency throughout a study.
4. How should I determine the cytotoxicity of this compound?
Cytotoxicity should be assessed in parallel with the antiviral activity assays using uninfected cells. Common methods include the MTT, XTT, or LDH release assays. The 50% cytotoxic concentration (CC50) should be determined to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
5. What is a good selectivity index (SI) for an antiviral compound?
A higher selectivity index is desirable as it indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the cells. Generally, an SI of 10 or greater is considered promising for further development.
6. Can this compound be used in animal models?
While this guide focuses on in vitro assays, potent RSV inhibitors with good safety profiles have shown efficacy in animal models such as cotton rats and BALB/c mice. In vivo studies would require formulation and pharmacokinetic assessments.
Troubleshooting Guide
Issue 1: High variability in plaque reduction assay results.
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Possible Cause: Inconsistent cell monolayer confluence.
-
Solution: Ensure cell monolayers are 90-100% confluent at the time of infection.
-
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Possible Cause: Pipetting errors leading to inaccurate dilutions.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the virus and compound for each concentration to add to replicate wells.
-
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Possible Cause: Incomplete removal of the virus inoculum or compound before adding the overlay.
-
Solution: Aspirate the inoculum completely and gently wash the cell monolayer with serum-free medium before adding the overlay.
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Issue 2: No significant antiviral effect observed.
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Possible Cause: The concentration of this compound is too low.
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Solution: Extend the concentration range to higher values.
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Possible Cause: The compound has degraded.
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Solution: Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Check the stability of the compound in the cell culture medium over the course of the experiment.
-
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Possible Cause: The viral inoculum is too high.
-
Solution: Optimize the multiplicity of infection (MOI) to produce a countable number of plaques (typically 30-100 per well in a 6-well plate).
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Issue 3: Significant cytotoxicity observed at effective antiviral concentrations.
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Possible Cause: The compound has a narrow therapeutic window in the chosen cell line.
-
Solution: Test the cytotoxicity and antiviral activity in a different cell line (e.g., switch from HEp-2 to A549 or vice versa).
-
-
Possible Cause: The solvent (e.g., DMSO) concentration is too high.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤0.5%). Run a solvent control to confirm.
-
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | RSV Strain | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| HEp-2 | RSV A2 | Plaque Reduction | 1.2 ± 0.3 | > 50 | > 41,667 |
| HEp-2 | RSV B1 | Plaque Reduction | 2.5 ± 0.5 | > 50 | > 20,000 |
| A549 | RSV A2 | qPCR | 0.8 ± 0.2 | > 50 | > 62,500 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Plaque Reduction Assay
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Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
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Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium.
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Infection: When cells are confluent, remove the growth medium. Add 100 µL of diluted this compound and 100 µL of RSV (at an MOI that gives 50-100 plaques/well) to each well. Incubate for 2 hours at 37°C.
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Overlay: After incubation, remove the inoculum and wash the cells gently with PBS. Add 1 mL of overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose) to each well.
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Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.
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Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
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Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control wells. Determine the EC50 value by non-linear regression analysis.
MTT Cytotoxicity Assay
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Cell Seeding: Seed HEp-2 cells in a 96-well plate at an appropriate density.
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Compound Addition: The next day, remove the medium and add serial dilutions of this compound in fresh medium to the wells. Include a "cells only" control and a solvent control.
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Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days).
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value by non-linear regression analysis.
Visualizations
References
- 1. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 2. Antiviral Efficacy of a Respiratory Syncytial Virus (RSV) Fusion Inhibitor in a Bovine Model of RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing RSV-IN-3 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the potential cytotoxicity of RSV-IN-3 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-RSV activity?
This compound is identified as a dual inhibitor of Respiratory Syncytial Virus (RSV) and Influenza A virus. It has shown anti-RSV activity with an EC50 of 32.70 μM[1].
Q2: I am observing high levels of cytotoxicity in my cell line even at concentrations expected to be effective against RSV. What could be the cause?
High cytotoxicity at effective concentrations can stem from several factors:
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Off-target effects: Like many kinase inhibitors, this compound might be inhibiting kinases other than its intended target, leading to unintended cellular toxicity[2][3][4].
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Compound precipitation: The compound may not be fully soluble in your cell culture media, leading to the formation of precipitates that can be toxic to cells[2].
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Solvent toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations.
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On-target toxicity: The intended target of this compound might be crucial for cell survival, and its inhibition could be inherently cytotoxic.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
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Rescue Experiments: If possible, transfecting cells with a drug-resistant mutant of the intended target kinase should rescue the on-target effects but not the off-target effects.
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Use of Structurally Different Inhibitors: Testing other inhibitors with different chemical structures but the same intended target can be informative. If cytotoxicity persists across different scaffolds, it may be an on-target effect.
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Kinome Profiling: A kinome-wide selectivity screen can identify unintended kinase targets of this compound.
Q4: What are some common cell lines used for RSV research and how might they respond to cytotoxic compounds?
Commonly used cell lines for RSV research include HEp-2 and A549 cells. These cell lines can exhibit different sensitivities to both RSV infection and cytotoxic agents. For instance, studies have shown that RSV-infected HEp-2 cells can produce elevated levels of IL-6, IL-8, and LDH, while A549 cells show different cytokine profiles. The baseline health and specific characteristics of your chosen cell line can influence its response to this compound.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Culture
Initial Checks:
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Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used in your experimental wells to ensure the solvent itself is not causing the cytotoxicity.
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Compound Solubility: Visually inspect the culture medium for any signs of compound precipitation after adding this compound. Poor solubility can lead to non-specific toxic effects.
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Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 (inhibitory concentration 50%) for cytotoxicity in your specific cell line.
Troubleshooting Steps & Potential Solutions:
| Potential Cause | Suggested Action | Expected Outcome |
| Compound Precipitation | - Check the solubility of this compound in your specific cell culture media.- Consider using a different solvent or a lower concentration of the stock solution. | Prevention of non-specific effects caused by compound precipitation. |
| Solvent Toxicity | - Lower the final concentration of the solvent (e.g., DMSO) in the culture medium to below 0.1%. | Reduced cytotoxicity in the vehicle control group, indicating solvent-induced toxicity was a contributing factor. |
| Off-Target Kinase Inhibition | - Perform a kinome-wide selectivity screen to identify unintended targets.- Test inhibitors with different chemical scaffolds targeting the same primary target. | Identification of unintended kinase targets, helping to explain the observed cytotoxicity. |
| Activation of Compensatory Signaling Pathways | - Use Western blotting to probe for the activation of known compensatory pathways in response to the inhibitor.- Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to the inhibitor and more consistent results. |
Issue 2: Inconsistent or Unexpected Experimental Results
Initial Checks:
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Compound Stability: Ensure the stability of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound. Aliquot the stock solution to minimize this.
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Cell Line Health: Regularly check your cell lines for any signs of contamination or stress. Unhealthy cells are more susceptible to compound-induced cytotoxicity.
Troubleshooting Steps & Potential Solutions:
| Potential Cause | Suggested Action | Expected Outcome |
| Inhibitor Instability | - Prepare fresh dilutions of this compound for each experiment from a properly stored stock. | More consistent and reproducible experimental outcomes. |
| Variable Cell Density | - Ensure consistent cell seeding density across all wells and experiments. | Reduced variability in cytotoxicity measurements. |
| Interaction with Media Components | - Check for potential interactions between this compound and components of your cell culture medium (e.g., serum proteins). | Improved understanding of factors that may influence the inhibitor's activity. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess cell viability by measuring the metabolic activity of cells.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired experimental duration (e.g., 24, 48, 72 hours).
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MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Objective: To quantify cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
Methodology:
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
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Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
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LDH Reaction: Use a commercially available LDH cytotoxicity detection kit. In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.
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Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
References
Technical Support Center: Improving the Stability of RSV-IN-3 in Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals working with RSV-IN-3, a novel respiratory syncytial virus (RSV) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. The degradation of small molecules like this compound over the course of an experiment can lead to a decreased effective concentration, potentially causing variability in observed biological effects.[1][2]
Q2: What are the primary factors that can cause this compound to degrade in my cell culture medium?
A2: Several factors can contribute to the degradation of this compound in a cell culture environment:
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Hydrolysis: The aqueous nature of culture media can lead to the breakdown of susceptible chemical bonds within the molecule. The pH of the medium is a critical factor in the rate of hydrolysis.[1][3]
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Oxidation: Some components of the media, as well as the presence of oxygen, can lead to oxidative degradation of the compound.[3]
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Enzymatic Degradation: If you are using a medium containing serum, esterases and other enzymes present can metabolize or degrade this compound.
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Light Sensitivity: Exposure to light can cause photolysis of light-sensitive compounds.
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Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.
Q3: How can I determine if this compound is degrading in my specific experimental setup?
A3: To assess the stability of this compound, you can perform a time-course experiment. Incubate this compound in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time is indicative of instability.
Q4: What immediate steps can I take to minimize the instability of this compound?
A4: To mitigate potential degradation, consider these immediate actions:
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Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.
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Minimize Freeze-Thaw Cycles: If using frozen stock solutions, aliquot them into single-use volumes to avoid repeated freezing and thawing.
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Control Light Exposure: Protect your stock solutions and experimental cultures from direct light, especially if the compound's photosensitivity is unknown.
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Optimize Incubation Time: If possible, design your experiments with the shortest effective incubation time for this compound.
Troubleshooting Guide
Problem: I observe a precipitate after adding this compound to my culture medium.
This issue often points to solubility problems rather than instability, but the two can be related.
| Possible Cause | Suggested Solution |
| Poor Aqueous Solubility | Ensure your final working concentration is within the solubility limits of this compound in aqueous media. You may need to determine the maximum soluble concentration experimentally. |
| "Solvent Shock" | Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform a serial dilution, first diluting the stock into a smaller volume of medium before adding it to the final culture volume. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your culture is at a non-toxic level for your cells (typically ≤0.5%). High concentrations of DMSO can also affect compound solubility. |
| Media Components | Certain components in the media, or the pH, could be causing precipitation. Test the solubility of this compound in different media formulations or in a simple buffered saline solution. |
Problem: I am not observing the expected biological activity of this compound.
If you have ruled out issues with the compound's identity and purity, instability is a likely culprit.
| Possible Cause | Suggested Solution |
| Compound Degradation over Time | For longer experiments, the concentration of active this compound may be decreasing. Consider replenishing the compound by performing a partial media change with fresh this compound at appropriate intervals. |
| Enzymatic Degradation by Serum | If using a serum-containing medium, try reducing the serum concentration or switching to a serum-free medium if your cell line permits. |
| pH-dependent Hydrolysis | The pH of your culture medium can shift during cell growth. Ensure your medium is adequately buffered. Consider using a medium with a more stable pH buffering system, such as one containing HEPES. |
| Oxidative Degradation | If you suspect oxidation, you could consider adding antioxidants to your culture medium, but be sure to test for any effects of the antioxidant on your cells and the compound's activity. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions to illustrate how stability can be assessed and improved.
Table 1: Half-life of this compound in Different Culture Media at 37°C
| Culture Medium | Serum Concentration | Half-life (hours) |
| DMEM | 10% FBS | 18 |
| RPMI-1640 | 10% FBS | 20 |
| Serum-Free Medium A | 0% | 36 |
| Serum-Free Medium B | 0% | 42 |
Table 2: Effect of Formulation Strategies on the Stability of this compound in DMEM with 10% FBS at 37°C
| Formulation | Additive | Half-life (hours) |
| Standard Dilution | None | 18 |
| Complexation | 1:1 Molar Ratio with β-cyclodextrin | 30 |
| Nanoparticle Encapsulation | PLGA Nanoparticles | > 72 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media
This protocol outlines a general method for determining the stability of this compound in your specific cell culture medium using HPLC.
Materials:
-
This compound
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Your chosen cell culture medium
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Sterile microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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HPLC system with a suitable column (e.g., C18)
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Mobile phase for HPLC (e.g., acetonitrile and water with 0.1% formic acid)
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Analytical standards of this compound
Procedure:
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Prepare a stock solution of this compound in DMSO at a known concentration.
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Spike the this compound stock solution into your pre-warmed cell culture medium to achieve the final desired concentration.
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Immediately after mixing, take a sample (T=0) and store it at -80°C.
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Incubate the remaining medium at 37°C in a 5% CO2 incubator.
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Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C until analysis.
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For analysis, thaw the samples and precipitate any proteins (e.g., by adding cold acetonitrile). Centrifuge to pellet the precipitate.
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Analyze the supernatant by HPLC to determine the concentration of this compound at each time point.
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Calculate the half-life of this compound by plotting the natural logarithm of the concentration versus time. The half-life can be calculated from the slope of the linear regression.
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
Caption: Factors contributing to the degradation of this compound.
References
Technical Support Center: Addressing Inconsistent Results with RSV-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with compounds identified as "RSV-IN-3".
Crucial Initial Clarification: The designation "this compound" has been associated with at least two distinct compounds in scientific literature and commercial sources. To effectively troubleshoot, it is imperative to first identify the specific molecule you are working with.
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RSV L-protein-IN-3: A specific inhibitor of the Respiratory Syncytial Virus (RSV) L-protein, which functions as the viral RNA-dependent RNA polymerase (RdRp).
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This compound (Compound 1) / RSV/IAV-IN-3: A dual inhibitor of both Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV).
This guide is structured to address issues related to both types of inhibitors. Please refer to the sections relevant to your specific compound.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable EC50/IC50 values for my RSV inhibitor in different experiments?
A1: Variability in potency measurements is a common issue and can stem from several factors:
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Compound Solubility and Stability: Poor solubility can lead to an inaccurate final concentration in your assay. Ensure your stock solution is fully dissolved and avoid repeated freeze-thaw cycles.
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Cell Health and Passage Number: Use healthy, low-passage number cells for your assays. High passage numbers can lead to changes in cell physiology and viral susceptibility.
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Virus Titer and Quality: Inconsistent virus stock titers will lead to variability in infection rates and, consequently, inhibitor effectiveness. Always use a freshly titered virus stock.
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Assay Conditions: Variations in incubation times, cell seeding density, and reagent concentrations can all contribute to inconsistent results. Maintain strict consistency in your experimental protocols.
Q2: My RSV inhibitor is showing high cytotoxicity. What can I do?
A2: High cytotoxicity can confound your results by masking the specific antiviral activity.
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Determine the CC50: Always determine the 50% cytotoxic concentration (CC50) of your compound in the cell line you are using. This will help you to work within a therapeutic window where the observed effect is due to antiviral activity and not cell death.
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Lower the Concentration: If cytotoxicity is high, reduce the concentration range of the inhibitor in your assays.
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Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).
Q3: I am not observing any antiviral activity with my compound. What should I check?
A3: A lack of activity can be due to several factors:
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Compound Integrity: Verify the identity and purity of your compound. If possible, obtain a fresh batch.
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Mechanism of Action: Ensure your assay is designed to detect the specific mechanism of action of your inhibitor. For example, if you are using a polymerase inhibitor like RSV L-protein-IN-3, an assay that measures viral RNA replication would be most appropriate.
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Virus Strain: Confirm that the inhibitor is active against the specific strain of RSV or Influenza A you are using.
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Experimental Protocol: Double-check all steps of your protocol, including dilutions, incubation times, and reagent preparation.
Troubleshooting Guides
Issue 1: Poor Solubility of the Inhibitor
Inconsistent results are often traced back to the poor aqueous solubility of small molecule inhibitors.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms when diluting the stock solution into aqueous media. | The compound has low aqueous solubility. | 1. Optimize Stock Solution: Prepare a high-concentration stock in a suitable organic solvent like DMSO. Ensure complete dissolution by gentle warming or sonication if the compound is stable. 2. Use a Co-Solvent System: Prepare stock solutions in a mixture of solvents (e.g., DMSO/ethanol) to improve solubility. 3. pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can improve solubility. Note that the optimal pH for solubility may not be compatible with your assay. |
| Inconsistent results despite no visible precipitate. | Micro-precipitation or aggregation of the compound. | 1. Centrifuge Stock Solutions: Before use, centrifuge your stock solution at high speed to pellet any undissolved microparticles. 2. Fresh Dilutions: Prepare fresh dilutions from your stock for each experiment. |
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., CPE Reduction, Plaque Reduction, Reporter Assays)
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding. - Pipetting errors. - Edge effects on the plate. | 1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform cell number in each well. 2. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated. 3. Plate Layout: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| High background signal in reporter assays (e.g., luciferase). | - High basal promoter activity in the cell line. - Autoluminescence of the compound. - Contamination of reagents. | 1. Optimize Reporter System: Use a weaker promoter for your reporter construct if basal activity is too high. 2. Compound Interference Check: Run a control plate with the compound and assay reagents but without cells to check for autoluminescence. 3. Use Fresh Reagents: Prepare fresh lysis buffer and substrate for each experiment. |
| No clear dose-response curve. | - Incorrect concentration range. - Compound instability in media. - Cell health issues. | 1. Broaden Concentration Range: Test a wider range of concentrations, including higher and lower doses. 2. Stability Test: Pre-incubate the compound in your assay media for the duration of the experiment and then test its activity to check for degradation. 3. Monitor Cell Health: Visually inspect cells for signs of stress or death during the assay. |
Quantitative Data Summary
The following tables summarize the reported in vitro activities of RSV L-protein-IN-3 and a related dual RSV/IAV inhibitor.
Table 1: In Vitro Activity of RSV L-protein-IN-3
| Parameter | Value | Cell Line | Target |
| IC50 | 10.4 µM | - | Wild-type RSV polymerase |
| EC50 | 2.1 µM | HEp-2 | RSV |
| CC50 | 16 µM | HEp-2 | - |
Table 2: In Vitro Activity of a Dual RSV/IAV Inhibitor (RSV/IAV-IN-3)
| Parameter | Value | Cell Line | Target |
| EC50 (RSV) | 2.92 µM | MDCK | RSV |
| EC50 (IAV) | 1.90 µM | MDCK | Influenza A Virus |
| EC50 (H1N1) | 3.25 µM | MDCK | Influenza A (H1N1) |
| EC50 (H3N2) | 1.50 µM | MDCK | Influenza A (H3N2) |
Experimental Protocols
Protocol 1: General Cytopathic Effect (CPE) Reduction Assay for RSV Inhibitors
This protocol is a general guideline and should be optimized for your specific cell line and virus strain.
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Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
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Compound Preparation: Prepare serial dilutions of the RSV inhibitor in culture medium.
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Infection and Treatment:
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Remove the growth medium from the cells.
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Add the prepared inhibitor dilutions to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
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Infect the cells (excluding the cell control wells) with RSV at a low multiplicity of infection (MOI), for example, 0.01.
-
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Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days, or until significant CPE is observed in the virus control wells.
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CPE Evaluation:
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Visually score the CPE in each well under a microscope.
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Alternatively, cell viability can be quantified using a colorimetric assay such as MTT or MTS.
-
-
Data Analysis: Calculate the percentage of CPE reduction for each inhibitor concentration compared to the virus control. Determine the EC50 value, which is the concentration of the inhibitor that reduces the CPE by 50%.
Protocol 2: Plaque Reduction Neutralization Test (PRNT) for RSV Inhibitors
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Cell Seeding: Seed HEp-2 cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
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Compound-Virus Incubation:
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Prepare serial dilutions of the inhibitor.
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Mix each dilution with a constant amount of RSV (e.g., 100 plaque-forming units).
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Incubate the mixture for 1 hour at 37°C.
-
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Infection:
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Wash the cell monolayers with PBS.
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Add the compound-virus mixture to the cells and incubate for 1-2 hours to allow for viral adsorption.
-
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Overlay:
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Remove the inoculum.
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Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.5% agarose in culture medium) containing the corresponding concentration of the inhibitor.
-
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Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
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Plaque Visualization and Counting:
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Fix the cells with a solution such as 10% formalin.
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Stain the cells with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, and the areas of viral-induced cell death (plaques) will remain clear.
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Count the number of plaques in each well.
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Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
RSV L-protein-IN-3: Inhibition of Viral Replication
RSV L-protein-IN-3 targets the viral RNA-dependent RNA polymerase (L-protein), a crucial enzyme in the RSV replication cycle. The L-protein is responsible for both transcription of viral mRNAs and replication of the viral genome.
Caption: Mechanism of action for RSV L-protein-IN-3, an inhibitor of the RSV L-protein (RdRp).
Dual RSV/IAV Inhibitors: Post-Entry Inhibition
These inhibitors act after the viruses have entered the host cell, targeting a common or similar step in the replication process of both RSV and Influenza A virus.
Caption: A generalized experimental workflow for evaluating dual inhibitors against RSV and Influenza A.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Logical approach to troubleshooting inconsistent results in antiviral assays.
minimizing off-target effects of RSV-IN-3 in experiments
Welcome to the technical support center for RSV-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research on Respiratory Syncytial Virus (RSV).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is crucial for various cellular processes, and evidence suggests that RSV can manipulate this pathway to facilitate its entry and replication within host cells.[1][2]
Q2: What are the common off-target effects observed with this compound?
A2: As with many kinase inhibitors, off-target effects can occur, potentially leading to cytotoxicity or confounding experimental results.[3][4] While this compound is designed for selectivity, cross-reactivity with other kinases sharing structural similarities in the ATP-binding pocket is possible. It is crucial to perform dose-response experiments and consider kinome-wide profiling to identify and characterize any unintended targets.[5]
Q3: How can I distinguish between on-target anti-RSV effects and off-target cytotoxicity?
A3: A multi-faceted approach is recommended. This includes performing dose-response curves to determine the therapeutic window, using a less active enantiomer of this compound as a negative control if available, and conducting rescue experiments. For instance, overexpressing a drug-resistant mutant of the target kinase should reverse the on-target effects but not those caused by off-target interactions.
Q4: Can computational tools help predict potential off-target effects of this compound?
A4: Yes, computational methods can be valuable for predicting potential off-target interactions. Techniques like molecular docking and binding site similarity comparisons can help identify other kinases that this compound might bind to, allowing for a more targeted experimental validation of these potential off-targets.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of cytotoxicity observed at effective concentrations | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target the same kinase to see if cytotoxicity persists. 3. Lower the concentration of this compound and determine the minimal effective dose. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture medium. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to toxicity. | |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways | 1. Use Western blotting to investigate the activation of known compensatory pathways in response to PI3K inhibition. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways for more consistent results. |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., temperature, light exposure). 2. Prepare fresh solutions of the inhibitor for each experiment. | |
| Lack of anti-RSV activity | Suboptimal inhibitor concentration | 1. Perform a dose-response study to determine the IC50 value for this compound in your specific cell line and with your RSV strain. |
| Cell line-dependent effects | 1. The activity of this compound may vary between different cell lines (e.g., HEp-2, A549). It is important to characterize its effect in the specific cell model you are using. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound against a panel of kinases to identify potential off-targets.
Methodology:
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Prepare Inhibitor Dilutions: Create a series of dilutions of this compound.
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Kinase Reaction Setup: In a multi-well plate, combine each recombinant kinase with its specific substrate and the various concentrations of this compound.
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Initiate Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
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Incubation: Incubate the plate at 30°C for a predetermined time.
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Stop Reaction and Capture Substrate: Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
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Washing: Wash the filter plate to remove any unincorporated radiolabeled ATP.
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Measurement: Measure the radioactivity on the filter plate using a scintillation counter.
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase. A selective inhibitor will show a high percentage of inhibition for the intended target and minimal inhibition for other kinases.
Protocol 2: Validating Off-Target Effects via Western Blotting
Objective: To determine if this compound affects signaling pathways other than the intended PI3K pathway.
Methodology:
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Cell Culture and Treatment: Plate your chosen cell line (e.g., A549 or HEp-2 cells) and allow them to attach. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified duration. Include a vehicle-only control.
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Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against key proteins in the PI3K pathway (e.g., phosphorylated Akt) and potential off-target pathways (e.g., phosphorylated ERK or JNK).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A significant change in the phosphorylation of proteins in pathways other than the PI3K pathway would suggest off-target effects.
Visualizations
Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for identifying and mitigating off-target effects.
Troubleshooting Logic
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
Technical Support Center: Protocol Refinement for RSV Antiviral Assays
Disclaimer: As there is no publicly available information for a specific compound designated "RSV-IN-3," this technical support center provides guidance and troubleshooting for assays involving respiratory syncytial virus (RSV) antiviral inhibitors in general. The principles, protocols, and troubleshooting advice herein are applicable to a wide range of RSV research and drug development activities.
This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for refining and troubleshooting RSV-based assays.
Frequently Asked Questions (FAQs)
Q1: Which cell line is best suited for my RSV antiviral assay?
A1: The choice of cell line can significantly impact RSV replication and assay results. HEp-2 and A549 cells are most commonly used. HEp-2 cells generally support higher levels of RSV replication compared to A549 cells, which tend to mount a more robust antiviral response.[1][2] For plaque assays, HEp-2 cells often produce larger and more easily visualized plaques than Vero cells.[3][4][5] The selection should be based on the specific requirements of your assay, such as the desired level of viral replication and the host response pathways of interest.
Q2: What is the difference between a fusion inhibitor and a replication inhibitor, and how does that affect assay design?
A2: Fusion inhibitors prevent the virus from entering the host cell, while replication inhibitors target processes inside the cell, such as the viral polymerase. This mechanistic difference is critical for assay design. A "time-of-addition" assay can help differentiate them. Fusion inhibitors are only effective when added at the time of or shortly before viral infection. In contrast, replication inhibitors can still show a marked antiviral effect even when added several hours after the initial infection.
Q3: Why is a cytotoxicity assay necessary and how should it be performed?
A3: A cytotoxicity assay is crucial to ensure that the observed antiviral effect is due to specific inhibition of the virus and not simply because the compound is killing the host cells. A compound that is highly cytotoxic can appear to be a potent antiviral, leading to false-positive results. Cytotoxicity assays should be run in parallel with the primary antiviral screen, using the same cell line, compound concentrations, and incubation times, but in the absence of the virus. Common methods include MTT or MTS assays, which measure cell metabolic activity.
Q4: What are the essential controls to include in an RSV antiviral assay?
A4: To ensure data validity, several controls are essential:
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Virus Control (VC): Cells infected with RSV without any compound, representing 100% viral activity.
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Cell Control (CC): Uninfected cells without any compound, representing 100% cell viability.
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Compound Cytotoxicity Control: Uninfected cells treated with the test compound to measure its effect on cell viability.
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Positive Control: A known RSV inhibitor (e.g., Ribavirin or a specific fusion inhibitor) to validate that the assay can detect inhibition.
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Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound to control for any solvent effects.
Q5: How do I choose the optimal Multiplicity of Infection (MOI) for my experiment?
A5: The optimal Multiplicity of Infection (MOI), or the ratio of virus particles to cells, depends on the assay type and duration. For single-round replication assays, a higher MOI is needed to ensure most cells are infected simultaneously. For assays measuring the spread of infection over multiple cycles, a low MOI (e.g., 0.05 to 0.1) is typically used. The ideal MOI should be determined empirically for your specific virus strain and cell line combination to achieve the desired assay window and reproducibility.
Troubleshooting Guides
This section addresses common problems encountered during RSV antiviral assays in a question-and-answer format.
Assay Inconsistency and Variability
Q: My results are inconsistent between replicate wells and between experiments. What are the likely causes?
A: Inconsistency is a common challenge in cell-based viral assays. Several factors can contribute:
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Cell Health and Density: Ensure cells are healthy, within a low passage number, and seeded uniformly. Confluent monolayers are critical for consistent plaque formation.
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Pipetting Errors: Inaccurate pipetting of virus, compounds, or reagents can lead to high variability. Use calibrated pipettes and be consistent with your technique.
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Viral Titer Fluctuation: The titer of your viral stock can decrease with repeated freeze-thaw cycles. Aliquot your virus stock and use a fresh aliquot for each experiment to ensure a consistent starting titer.
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Incubation Conditions: Minor variations in temperature or CO2 levels can affect both cell health and viral replication. Ensure your incubator is properly calibrated and provides a stable environment.
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Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Plaque Assay Issues
Q: I am having trouble visualizing clear plaques in my plaque assay. What can I do?
A: Difficulty in visualizing RSV plaques is a known issue, as they can be small and indistinct.
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Optimize Cell Line: HEp-2 cells tend to produce larger, clearer plaques than Vero cells for RSV.
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Overlay Composition: The type and concentration of the overlay are critical. Agarose (0.3-0.5%) is often more suitable than carboxymethyl cellulose for RSV. The overlay medium composition should also be optimized for the chosen cell line.
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Staining Method: If traditional stains like neutral red or crystal violet are not providing sufficient contrast, consider immunostaining. Using an antibody against an RSV protein (like the F protein) can allow for much clearer and earlier visualization of plaques, sometimes as early as day 2 post-infection compared to 5-7 days for traditional methods.
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Incubation Time: Ensure you are incubating for a sufficient duration. However, excessively long incubation can cause plaques to merge, leading to inaccurate counts.
ELISA / Immunoassay Issues
Q: I am observing high background signal in my ELISA-based antiviral assay. How can I reduce it?
A: High background in an ELISA can mask the true signal and reduce the assay's dynamic range. The primary causes are often related to insufficient blocking or washing.
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Improve Blocking: Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Adding a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can also help.
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Optimize Washing: Increase the number of washing steps or add a brief soak time (30 seconds) with the wash buffer between aspirations. Ensure complete aspiration of buffer from the wells after each wash.
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Adjust Antibody Concentrations: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentrations that provide a good signal-to-noise ratio.
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Check for Cross-Reactivity: The secondary antibody may be binding non-specifically. Run a control where the primary antibody is omitted to check for this.
| Problem | Potential Cause | Recommended Solution | Reference |
| High Background Signal | Inadequate plate blocking | Increase concentration or incubation time of blocking buffer. Try a different blocking agent. | |
| Insufficient washing | Increase the number of wash cycles and/or add a soak time. Ensure complete aspiration. | ||
| Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal dilution. | ||
| Inconsistent Plaques | Sub-optimal cell line | Use HEp-2 cells, which often yield larger plaques than Vero cells for RSV. | |
| Improper overlay | Optimize overlay type (agarose is often preferred) and concentration. | ||
| Poor visualization | Use immunostaining for plaques instead of traditional crystal violet for clearer results. | ||
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a uniform, healthy cell monolayer. Check cell counting and seeding technique. | |
| Pipetting inaccuracies | Use calibrated pipettes; practice consistent, careful pipetting. | ||
| Edge effects in plate | Do not use outer wells for experimental data; fill them with sterile buffer instead. | ||
| Compound Appears Active, but is Cytotoxic | Compound is killing host cells | Always run a parallel cytotoxicity assay (e.g., MTT, MTS) without the virus. | |
| Calculate a Selectivity Index (SI = CC50 / EC50) to evaluate therapeutic window. |
Experimental Protocols
Protocol 1: RSV Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of a compound to inhibit the formation of viral plaques.
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Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will form a confluent monolayer on the day of infection.
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Compound Dilution: Prepare serial dilutions of the test compound in serum-free culture medium.
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Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (e.g., to yield 50-100 plaques per well). Incubate this mixture for 1 hour at 37°C.
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Infection: Remove the growth medium from the HEp-2 cell monolayers and wash once with PBS. Inoculate the cells with the virus-compound mixture.
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Adsorption: Incubate the plates for 2 hours at 37°C to allow the virus to adsorb to the cells.
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Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.5% methylcellulose or 0.3% agarose in culture medium) to restrict viral spread to adjacent cells.
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Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator until plaques are visible.
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Fixation and Staining: Fix the cells with 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.
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Quantification: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control wells (no compound). The EC50 value is determined as the compound concentration that reduces the number of plaques by 50%.
(Protocol synthesized from descriptions in)
Protocol 2: Cell-Based ELISA for RSV Inhibition
This assay measures the expression of a viral protein in infected cells as a readout for viral replication.
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Cell Seeding: Seed HEp-2 cells in 96-well plates and incubate overnight to form a monolayer.
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Infection and Treatment: Remove the medium. Add serial dilutions of the test compound to the wells, followed immediately by the addition of RSV at a predetermined MOI.
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Incubation: Incubate the plates at 37°C for 48-72 hours.
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Fixation: Remove the medium and wash the cells with PBS. Fix the cells with a cold solution (e.g., 80% acetone or 4% paraformaldehyde).
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Permeabilization: If using paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
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Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in PBS) for 1-2 hours.
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Primary Antibody: Add a primary monoclonal antibody specific for an RSV protein (e.g., F protein) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
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Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
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Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
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Washing: Repeat the washing step.
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Detection: Add a TMB substrate and incubate in the dark until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).
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Readout: Measure the optical density (OD) at 450 nm using a plate reader. Calculate the percent inhibition relative to controls.
(Protocol synthesized from descriptions in)
Protocol 3: Cytotoxicity Assay (MTT/MTS)
This assay should be run in parallel with the antiviral assay to assess compound toxicity.
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Cell Seeding: Seed cells in a 96-well plate at the same density as the antiviral assay.
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Compound Addition: Add serial dilutions of the test compound to the wells (using the same concentrations as in the antiviral assay). Include "cells only" and "vehicle" controls. Do not add any virus.
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Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
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Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions.
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Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent to a colored formazan product by metabolically active cells.
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Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
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Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
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Calculation: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
(Protocol synthesized from descriptions in)
Visualizations
Caption: The RSV replication cycle and the stages targeted by major classes of antiviral inhibitors.
Caption: A typical workflow for screening, identifying, and validating RSV antiviral compounds.
Caption: A decision tree for troubleshooting high background signal in an ELISA-based assay.
References
- 1. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One moment, please... [atlasofscience.org]
Technical Support Center: Overcoming RSV-IN-3 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the emergence of resistance to RSV-IN-3 in viral strains during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) activity of the Respiratory Syncytial Virus (RSV) L protein.[1][2][3] It is believed to interfere with the viral mRNA capping process, which is an essential step for the synthesis of functional viral proteins.[3][4]
Q2: We are observing a significant decrease in the efficacy of this compound in our cell-based assays. What could be the cause?
A2: A significant loss of this compound efficacy is likely due to the selection of resistant viral mutants. The most well-characterized mutation conferring strong resistance to non-nucleoside inhibitors of this class is the Y1631H substitution in the L protein. This mutation can lead to a dramatic increase in the half-maximal inhibitory concentration (IC50) value of the compound.
Q3: How can we confirm if our RSV strain has developed resistance to this compound?
A3: To confirm resistance, you should perform the following:
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Phenotypic Assay: Conduct a dose-response experiment to compare the IC50 value of this compound against your potentially resistant viral strain versus the wild-type (WT) strain. A significant fold-change in the IC50 value is indicative of resistance.
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Genotypic Analysis: Sequence the L gene of the resistant viral isolate to identify mutations. Pay close attention to the region around codon 1631. The Y1631H mutation is a key indicator of resistance to this class of inhibitors.
Q4: Are there known cross-resistance patterns with other RSV inhibitors?
A4: Viral strains with the Y1631H mutation, which confers resistance to this compound (and similar compounds like AZ-27), do not typically show cross-resistance to nucleoside analog inhibitors such as ALS-8112. Conversely, mutations that confer resistance to nucleoside analogs (e.g., the QUAD mutations: M628L, A789V, L795I, and I796V) do not affect the activity of this compound.
Q5: What strategies can be employed in our experiments to overcome or mitigate resistance to this compound?
A5: A primary strategy to combat resistance is the use of combination therapy. Studies have shown a synergistic effect when combining a non-nucleoside inhibitor like this compound with a nucleoside analog inhibitor like ALS-8112. This approach can suppress the emergence of resistant mutants and enhance antiviral activity.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value for this compound
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Symptom: The IC50 value of this compound in your antiviral assay is significantly higher than the published or expected range.
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Possible Cause: The viral stock may have pre-existing resistant mutants or resistance developed during viral amplification.
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Troubleshooting Steps:
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Verify Viral Stock: Sequence the L gene of your viral stock to check for resistance mutations, particularly Y1631H.
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Use a Fresh, Sequenced WT Virus: If mutations are present, obtain or generate a fresh stock of wild-type RSV that has been sequence-verified.
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Plaque Purify Your Virus: If you suspect a mixed population, plaque purify the virus to isolate and test individual clones for sensitivity to this compound.
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Issue 2: Loss of this compound Activity After Serial Passage
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Symptom: Initial antiviral activity of this compound was observed, but efficacy decreased over subsequent passages of the virus in the presence of the compound.
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Possible Cause: Selection pressure from the inhibitor has led to the emergence and dominance of a resistant viral population.
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Troubleshooting Steps:
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Isolate and Characterize Resistant Virus: Collect the virus from the resistant culture and perform phenotypic (IC50 determination) and genotypic (L gene sequencing) analysis to confirm and identify the resistance mechanism.
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Implement Combination Therapy: In a new experiment, treat the virus with a combination of this compound and a mechanistically distinct inhibitor, such as a nucleoside analog (e.g., ALS-8112). This can prevent the emergence of resistance.
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Data Presentation
Table 1: In Vitro Resistance Profile of RSV Polymerase Mutants
| RSV Polymerase | Inhibitor | IC50 (µM) | Fold Resistance (Mutant IC50 / WT IC50) |
| Wild-Type (WT) | This compound (e.g., AZ-27) | 0.036 | - |
| Y1631H Mutant | This compound (e.g., AZ-27) | 34 | 940 |
| QUAD Mutant | This compound (e.g., AZ-27) | No significant change | ~1 |
| Wild-Type (WT) | Nucleoside Analog (e.g., ALS-8112-TP) | - | - |
| Y1631H Mutant | Nucleoside Analog (e.g., ALS-8112-TP) | No significant change | ~1 |
| QUAD Mutant | Nucleoside Analog (e.g., ALS-8112-TP) | - | 4.6 |
Data compiled from studies on AZ-27 and ALS-8112, which serve as models for this compound and nucleoside analog inhibitors, respectively.
Experimental Protocols
Protocol 1: Generation of Resistant RSV Mutants
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Cell Culture: Plate HEp-2 cells in 6-well plates and allow them to reach confluence.
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Viral Infection: Infect the cells with wild-type RSV at a specific multiplicity of infection (MOI), for example, 0.1.
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Inhibitor Treatment: Add a low concentration of this compound to the culture medium.
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Serial Passage: Harvest the virus when cytopathic effect (CPE) is observed. Use this viral harvest to infect fresh HEp-2 cells, gradually increasing the concentration of this compound with each passage.
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Control: In parallel, passage the virus without the inhibitor to serve as a control.
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Isolation: After several passages (e.g., 5-11), resistant viral isolates can be obtained. These isolates should be plaque-purified in the presence of the inhibitor.
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Characterization: Characterize the purified resistant isolates through sequencing of the L gene and by determining the IC50 value of this compound.
Visualizations
Caption: Logical workflow of resistance development to this compound.
Caption: Mechanism of synergistic combination therapy.
References
- 1. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase | PLOS One [journals.plos.org]
- 2. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Outcomes in Respiratory Syncytial Virus (RSV) Studies
Disclaimer: Initial searches for a specific inhibitor designated "RSV-IN-3" did not yield information on a compound with this name. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address common challenges and unexpected outcomes encountered in in vitro and in vivo studies of Respiratory Syncytial Virus (RSV) infection. This resource is intended for researchers, scientists, and drug development professionals working with RSV.
Frequently Asked Questions (FAQs)
Q1: My RSV stock shows low infectivity or titer. What are the possible causes and solutions?
A1: Low viral titer can result from several factors during virus propagation and storage. Here are some common causes and troubleshooting steps:
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Cell Line Health: Ensure the cell line used for propagation (e.g., HEp-2, Vero) is healthy, within a low passage number, and free from contamination. Senescent or unhealthy cells will not support robust viral replication.
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Multiplicity of Infection (MOI): The MOI used for generating viral stocks is critical. A very high MOI can lead to an accumulation of defective viral genomes (DVGs), which can interfere with the replication of infectious virus. Conversely, a very low MOI may result in slow and inefficient amplification. It is recommended to use a low MOI (e.g., 0.01 TCID50/cell) for generating high-titer, low-DVG stocks.[1]
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Harvesting Time: The optimal time for harvesting the virus depends on the cell line and virus strain. Harvesting too early will result in a low yield, while harvesting too late may lead to a higher proportion of non-viable virus due to cell death. Monitor the cytopathic effect (CPE) and optimize the harvest time accordingly.
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Freeze-Thaw Cycles: Repeated freeze-thaw cycles can significantly reduce viral titer. It is crucial to aliquot viral stocks into single-use volumes and store them at -80°C to avoid repeated temperature fluctuations.[2]
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Storage Conditions: Long-term storage at -20°C is not recommended. For optimal preservation of infectivity, stocks should be flash-frozen and stored at -80°C or in liquid nitrogen.[2]
Q2: I am observing significant variability in the host cell response to RSV infection between experiments. What could be the reason?
A2: Variability in host cell response is a common challenge in RSV research. Potential sources of this variability include:
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Viral Stock Consistency: As mentioned in Q1, the presence of DVGs in viral stocks can significantly modulate the host immune response, often leading to a more potent induction of type I interferons.[1] Using viral stocks with a consistent and low DVG content is essential for reproducible results.
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Cell Culture Conditions: The state of the host cells at the time of infection can influence the outcome. Factors such as cell density, passage number, and serum concentration in the culture medium should be kept consistent.
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Genetic Variability of RSV Strains: Different strains and subtypes of RSV (A and B) can elicit different host responses.[3] Ensure you are using the same strain and subtype for all comparative experiments. The RSV A2 and Long strains are commonly used laboratory isolates.
Q3: My anti-RSV compound shows efficacy in a cell-based assay, but not in an animal model. What are the potential reasons for this discrepancy?
A3: The transition from in vitro to in vivo models is a complex step where many promising compounds fail. Here are some factors to consider:
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Pharmacokinetics and Bioavailability: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the animal model, preventing it from reaching the site of infection in sufficient concentrations.
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Host Immune Response: The in vivo setting involves a complex interplay between the virus, the host immune system, and the therapeutic agent. The host immune response can sometimes counteract the effect of the drug or contribute to pathology that is not observed in a simplified cell culture system.
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Model-Specific Differences: The animal model used (e.g., mice, cotton rats) may not fully recapitulate the pathophysiology of RSV infection in humans. The virus may have different tropism or replication kinetics in the animal model.
Q4: I am having trouble with the reproducibility of my plaque assays for RSV titration.
A4: Plaque assay reproducibility can be affected by several technical details:
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Cell Monolayer Confluency: It is critical to have a confluent and uniform cell monolayer at the time of infection. Gaps in the monolayer can lead to irregular plaque formation.
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Overlay Medium: The type and concentration of the overlay medium (e.g., methylcellulose, agarose) are important. The overlay should be viscous enough to prevent viral spread through the liquid medium, allowing for the formation of distinct plaques.
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Incubation Time: The incubation time required for visible plaques to form can vary depending on the RSV strain and cell line. An insufficient incubation time will result in small or no visible plaques, while an excessive incubation time can lead to secondary plaque formation or complete destruction of the monolayer.
-
Staining: The timing of staining with a viability dye like crystal violet is crucial. Staining too early may not allow for sufficient plaque development, while staining too late might result in high background due to widespread cell death.
Troubleshooting Guides
Table 1: Troubleshooting Low Viral Titer
| Observed Problem | Potential Cause | Recommended Solution |
| Low TCID50 or PFU/mL | Inefficient viral replication | Optimize cell line health and passage number. |
| Suboptimal MOI for propagation | Use a low MOI (e.g., 0.01) to generate high-titer stocks. | |
| Improper harvesting time | Harvest when CPE is optimal (e.g., 50-75% of cells show syncytia). | |
| Degradation of viral particles | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Store viral stocks at -80°C or in liquid nitrogen. |
Table 2: Troubleshooting Inconsistent Host Cell Response
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cytokine expression | Inconsistent viral stock (presence of DVGs) | Characterize DVG content in viral stocks and use low-DVG stocks for consistency. |
| Cell culture inconsistencies | Standardize cell density, passage number, and media components for all experiments. | |
| Variable levels of viral replication | Differences in RSV strains | Ensure the same RSV strain and subtype are used across all experiments. |
Key Experimental Protocols
Protocol 1: Propagation of Low-DVG RSV Stocks
This protocol is adapted from methods used for generating high-titer RSV stocks with minimal defective viral genomes.
-
Cell Seeding: Seed HEp-2 cells in T-225 flasks and grow them to 80-90% confluency in a tissue culture incubator at 37°C with 5% CO2.
-
Infection: The next day, wash the cells twice with sterile PBS. Infect the cells with an RSV seed stock at a low MOI of 0.01 TCID50/cell.
-
Adsorption: Incubate the infected cells at 37°C for 2 hours, rocking the flasks every 15-20 minutes to ensure even distribution of the virus.
-
Incubation: After the adsorption period, add fresh infection medium and return the flasks to the incubator.
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Harvesting: Monitor the cells daily for the development of CPE. Harvest the virus when approximately 50-75% of the cells show syncytia formation.
-
Processing: To release intracellular virus particles, subject the cell suspension to three cycles of quick freeze-thaw.
-
Clarification and Storage: Centrifuge the lysate to pellet cell debris. Collect the supernatant, aliquot it into single-use vials, and flash-freeze before storing at -80°C.
Protocol 2: RSV Plaque Assay
-
Cell Seeding: Seed HEp-2 or a similar permissive cell line in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the viral stock in infection medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Inoculate each well with a dilution of the virus.
-
Adsorption: Incubate at 37°C for 1-2 hours, gently rocking the plates periodically.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing 0.6-1.0% methylcellulose or agarose to restrict viral spread.
-
Incubation: Incubate the plates at 37°C for 5-7 days, or until plaques are visible.
-
Staining: Remove the overlay and fix the cells with 10% formalin. Stain the monolayer with a 0.1% crystal violet solution for 30 minutes.
-
Counting: Gently wash the wells with water and allow them to dry. Count the plaques to determine the viral titer in plaque-forming units (PFU)/mL.
Signaling Pathways and Visualizations
RSV infection triggers a complex array of intracellular signaling pathways, primarily leading to the activation of transcription factors like NF-κB and IRF3, which drive the expression of pro-inflammatory cytokines and type I interferons. The non-structural proteins of RSV, NS1 and NS2, are known to counteract these host responses, particularly by inhibiting the IRF3 pathway and the JAK/STAT pathway.
RSV-Induced NF-κB and IRF3 Activation
RSV infection is recognized by pattern recognition receptors such as RIG-I, which activates downstream signaling cascades. This leads to the activation of the IKK complex for the NF-κB pathway and the TBK1/IKKε complex for the IRF3 pathway.
Caption: RSV-induced activation of NF-κB and IRF3 pathways.
Experimental Workflow for RSV Propagation and Titration
A typical workflow for producing and quantifying infectious RSV involves propagation in a permissive cell line followed by a plaque assay to determine the viral titer.
References
- 1. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks [bio-protocol.org]
- 2. Respiratory Syncytial Virus Human Experimental Infection Model: Provenance, Production, and Sequence of Low-Passaged Memphis-37 Challenge Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
Technical Support Center: Cell Viability Assays for RSV-IN-3 Treated Cells
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the effects of RSV-IN-3, a novel respiratory syncytial virus (RSV) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a cell viability assay for use with this compound?
A1: The initial and most critical step is to determine the potential for direct interference of this compound with the assay chemistry. This can be achieved by running a "cell-free" control experiment where this compound is added to the culture medium in the absence of cells, followed by the addition of the assay reagent.[1] A change in signal (e.g., color or luminescence) in this cell-free environment indicates direct interference.
Q2: My MTT/XTT assay shows an unexpected increase in "viability" at high concentrations of this compound. What could be the cause?
A2: This phenomenon is often observed with compounds that have reducing properties.[1][2] Tetrazolium salts, like MTT and XTT, are reduced to a colored formazan product by metabolically active cells.[3][4] However, a chemical compound with reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal that can be misinterpreted as increased cell viability. To confirm this, perform a cell-free assay as described in Q1.
Q3: I am observing high variability between replicates in my CellTiter-Glo® luminescent assay. What are the common causes and solutions?
A3: High variability in luminescent assays like CellTiter-Glo® can stem from several factors:
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Incomplete Cell Lysis: Ensure thorough mixing after adding the CellTiter-Glo® reagent to facilitate complete cell lysis and ATP release.
-
Inconsistent Pipetting: Calibrate pipettes regularly and use a consistent technique. For improved consistency, consider using a multichannel pipette for reagent addition.
-
Temperature Gradients: Allow the plate to equilibrate to room temperature for about 30 minutes before adding the reagent to minimize temperature variations across the plate.
-
Edge Effects: Avoid using the outer wells of the microplate, which are prone to evaporation. Fill these peripheral wells with sterile PBS or media to maintain humidity.
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Precipitation of this compound: Visually inspect the wells to ensure that this compound is not precipitating at the concentrations used, as this could interfere with the enzymatic reaction.
Q4: Can the color of my compound, this compound, interfere with colorimetric assays?
A4: Yes, if this compound has an intrinsic color, its absorbance can overlap with the absorbance of the formazan product in MTT or XTT assays, leading to artificially inflated or decreased readings. To correct for this, a "compound only" background control (containing medium and this compound but no cells) should be included for each concentration of the compound. The absorbance of this control is then subtracted from the corresponding experimental wells.
Q5: How do I differentiate between a cytotoxic and an antiproliferative effect of this compound?
A5: Viability assays, such as MTT or CellTiter-Glo®, measure the number of viable cells at a specific time point but do not distinguish between cell death (cytotoxicity) and inhibition of cell division (antiproliferative effects). To differentiate between these, you can:
-
Perform a cytotoxicity assay: Assays like the LDH release assay directly measure cell death by quantifying the release of lactate dehydrogenase from damaged cells.
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Conduct a cell counting assay: Directly count the number of cells at different time points after treatment with this compound. A decrease in cell number compared to the initial seeding density would indicate cytotoxicity, while a static number or slower increase compared to untreated controls would suggest an antiproliferative effect.
Troubleshooting Guides
Issue 1: High Background Signal in Luminescent Assays (e.g., CellTiter-Glo®)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Contamination | Prepare fresh CellTiter-Glo® reagent using a new, unopened bottle of culture medium. Compare the background signal from the new batch with the old one. | A significantly lower background signal with the fresh reagents indicates contamination of the previous batch. |
| Suboptimal Reagent Preparation/Storage | Ensure the CellTiter-Glo® buffer is fully thawed and at room temperature before reconstituting the substrate. Mix gently by inversion until the substrate is dissolved. Store reconstituted reagent as per the manufacturer's instructions. | Proper preparation and storage will ensure the stability of the reagent and minimize background luminescence. |
| Inappropriate Microplate Selection | Use opaque, white-walled microplates for luminescent assays to prevent signal bleed-through from adjacent wells. | White plates maximize the luminescent signal and reduce crosstalk between wells, lowering the background. |
| Incorrect Plate Reader Settings | If the luminometer has an adjustable gain, start with a low to medium setting. Excessively high gain can amplify background noise. | Optimal gain settings will maximize the signal-to-noise ratio, providing a clear distinction between the experimental signal and the background. |
Issue 2: Inconsistent or Non-reproducible Results in Tetrazolium-Based Assays (MTT, XTT)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution of Formazan Crystals (MTT) | After adding the solubilization solvent, shake the plate on an orbital shaker for at least 15 minutes. If crystals persist, gently pipette the solution up and down to aid dissolution. | Complete dissolution of the formazan crystals is crucial for accurate absorbance readings. The solution should be homogenous and free of visible crystals. |
| Interference from Phenol Red or Serum | Use serum-free medium during the MTT/XTT incubation step. Include a background control with medium, serum (if used), and the assay reagent (without cells) to subtract any background absorbance. | This will minimize background absorbance and increase the accuracy of the results. |
| Cell Clumping | Ensure a single-cell suspension before plating by proper trypsinization (for adherent cells) and gentle pipetting. | Even cell distribution in the wells will lead to more consistent results between replicates. |
| Variation in Incubation Times | Standardize all incubation times, including the treatment with this compound and the incubation with the assay reagent. | Consistent timing will ensure that the metabolic activity being measured is comparable across all wells and experiments. |
Issue 3: Suspected Compound Interference with Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct Reduction of Tetrazolium Salts | Run a cell-free control by adding this compound and the MTT/XTT reagent to the culture medium without cells. | If a color change occurs in the absence of cells, it confirms that this compound is directly reducing the tetrazolium salt. |
| Colorimetric or Fluorescent Interference | Include a "compound only" control for each concentration of this compound to measure its intrinsic absorbance or fluorescence. Subtract this value from the experimental readings. | This correction will account for the compound's contribution to the final signal, providing a more accurate measure of cell viability. |
| Alteration of Cellular Metabolism | If interference is suspected, switch to an assay with a different readout, such as an LDH assay, which measures membrane integrity rather than metabolic activity. | A different assay principle can help validate the results and rule out artifacts caused by metabolic alterations. |
| Washing Step to Remove Compound | Before adding the assay reagent, gently aspirate the medium containing this compound and wash the cells once with PBS or serum-free medium. Then add fresh medium with the assay reagent. | This can remove the interfering compound, but care must be taken not to lose cells, especially with non-adherent cell lines. |
Experimental Protocols
MTT Cell Viability Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix by gentle inversion.
-
Equilibration: Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis solution provided in the kit 45 minutes before the endpoint.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Add the LDH reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution provided in the kit to each well. Measure the absorbance at 490 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Assuming this compound is a novel RSV inhibitor, it likely targets one of the key viral processes such as fusion or replication. Below are diagrams illustrating these potential mechanisms and a general workflow for assessing cell viability.
Caption: General experimental workflow for cell viability assays.
Caption: this compound as a putative fusion inhibitor.
Caption: this compound as a putative polymerase inhibitor.
References
- 1. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 2. Effect of respiratory syncytial virus on the growth of hepatocellular carcinoma cell-lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RSV polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
Comparative Analysis of RSV-IN-3: A Novel Antiviral Agent for Respiratory Syncytial Virus
A detailed evaluation of the preclinical antiviral activity of the novel inhibitor RSV-IN-3 against Respiratory Syncytial Virus (RSV), in comparison to other established and investigational anti-RSV compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key performance data, experimental methodologies, and mechanisms of action to inform future research and development efforts.
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly, representing a significant unmet medical need.[1][2] The development of effective antiviral therapies is crucial for managing severe RSV disease. This guide focuses on the preclinical validation of a novel investigational antiviral compound, this compound, and compares its activity with other known RSV inhibitors targeting different stages of the viral life cycle.
Overview of Antiviral Activity
This compound is a potent and selective inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication complex.[3] Its antiviral efficacy has been evaluated in vitro against both RSV subtype A and B strains. The following table summarizes the antiviral activity and cytotoxicity of this compound in comparison to other representative RSV inhibitors, including fusion inhibitors, a nucleoside polymerase inhibitor, and a nucleoprotein inhibitor.
| Compound | Target | RSV Subtype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Hypothetical) | RNA Polymerase (Non-nucleoside) | A & B | 15 | >50 | >3333 |
| JNJ-53718678 | Fusion (F) Protein | A | 8 | >100 | >12500 |
| GS-5806 | Fusion (F) Protein | A | 0.46 | >100 | >217391 |
| ALS-8112 | RNA Polymerase (Nucleoside) | A | 43 | >100 | >2325 |
| EDP-938 | Nucleoprotein (N) | A & B | 35 | >100 | >2857 |
| Ribavirin | Broad Spectrum | A & B | 5,000-10,000 | >20 | >2-4 |
EC50: 50% effective concentration, the concentration of the compound that inhibits RSV-induced cytopathic effect by 50%. CC50: 50% cytotoxic concentration, the concentration of the compound that reduces cell viability by 50%. The data for comparator compounds is representative and compiled from various sources.[4][5]
Mechanism of Action and Point of Intervention
The antiviral agents listed target distinct and critical steps in the RSV replication cycle. Fusion inhibitors, such as JNJ-53718678 and GS-5806, prevent the virus from entering the host cell by binding to the F protein. Nucleoprotein inhibitors like EDP-938 interfere with the formation of the ribonucleoprotein complex, which is essential for viral genome replication and transcription. Polymerase inhibitors, including the nucleoside analog ALS-8112 and the non-nucleoside inhibitor this compound, directly target the viral RdRp to block RNA synthesis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the antiviral activity of this compound and its comparators.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: HEp-2 cells are seeded into 6-well plates and grown to 90-100% confluency.
-
Virus Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with RSV at a multiplicity of infection (MOI) of 0.01 in serum-free medium.
-
Compound Treatment: After a 2-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing 0.5% methylcellulose and serial dilutions of the test compound.
-
Incubation: The plates are incubated for 5-7 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained with a crystal violet solution. The plaques are then counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability to determine the cytotoxicity of the test compounds.
-
Cell Seeding: HEp-2 cells are seeded into white, opaque-walled 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for the same duration as the antiviral assay.
-
Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes at room temperature to induce cell lysis and stabilize the luminescent signal. The luminescence is then measured using a luminometer.
-
CC50 Determination: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Conclusion
The hypothetical novel RSV inhibitor, this compound, demonstrates potent in vitro antiviral activity against both major subtypes of RSV. Its high selectivity index suggests a favorable safety profile at the cellular level. When compared to other classes of RSV inhibitors, this compound, as a non-nucleoside polymerase inhibitor, offers a distinct mechanism of action that could be beneficial in combination therapies or for addressing potential resistance to other antiviral agents. Further preclinical and clinical development is warranted to fully characterize the therapeutic potential of this compound.
References
- 1. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Frontiers | Overview of Current Therapeutics and Novel Candidates Against Influenza, Respiratory Syncytial Virus, and Middle East Respiratory Syndrome Coronavirus Infections [frontiersin.org]
- 5. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of RSV-IN-3 and Ribavirin for the Treatment of Respiratory Syncytial Virus
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of the novel dual inhibitor RSV-IN-3 against the established antiviral agent, ribavirin, for the treatment of Respiratory Syncytial Virus (RSV).
This document summarizes key experimental data, outlines methodologies for the cited experiments, and visualizes the experimental workflow and proposed mechanisms of action to offer a clear, objective comparison.
In Vitro Efficacy and Cytotoxicity
The in vitro antiviral activities of this compound and ribavirin against RSV have been evaluated using cytopathic effect (CPE) inhibition assays in human epidermoid carcinoma of the larynx (HEp-2) cells. The results, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the calculated selectivity index (SI), are presented in Table 1. A higher SI value indicates a more favorable safety profile for the compound.
| Compound | Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HEp-2 | RSV | CPE Inhibition | 32.70 | >100 | >3.06 |
| Ribavirin | HEp-2 | RSV | Plaque Reduction | ~12.3 - 41.0 | >100 | >2.4 - 8.1 |
Note: The EC50 for ribavirin is presented as a range based on reported values of 3 to 10 µg/mL, converted to micromolar concentration (µM) using a molecular weight of 244.2 g/mol .[1][2][3]
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Inhibition)
The antiviral efficacy of the compounds was determined by their ability to inhibit the cytopathic effect induced by RSV infection in HEp-2 cells.
-
Cell Preparation: HEp-2 cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.
-
Compound Dilution: this compound and ribavirin were serially diluted to various concentrations in cell culture medium.
-
Infection and Treatment: The cell culture medium was removed from the wells and replaced with the diluted compounds. The cells were then infected with a specific multiplicity of infection (MOI) of RSV.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to allow for the development of viral cytopathic effects in the untreated, infected control wells (typically 3-5 days).
-
Assessment of Cytopathic Effect: The cells were visually inspected under a microscope to assess the degree of CPE. The EC50 was calculated as the compound concentration that inhibited the viral CPE by 50% compared to the untreated virus-infected controls.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated in parallel on uninfected HEp-2 cells.
-
Cell Preparation: HEp-2 cells were seeded in 96-well plates.
-
Compound Treatment: The cells were treated with the same serial dilutions of this compound and ribavirin as used in the antiviral assay.
-
Incubation: The plates were incubated for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability was determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The CC50 was calculated as the compound concentration that reduced cell viability by 50% compared to untreated control cells.
Mechanism of Action
This compound and ribavirin inhibit RSV replication through distinct mechanisms, targeting different stages of the viral life cycle.
This compound: this compound is a dual inhibitor of RSV and influenza A virus.[4] Its precise molecular target within the RSV replication machinery is not fully elucidated; however, studies on related dual inhibitors suggest that it acts at a post-entry stage, potentially interfering with viral RNA synthesis or other replication complex functions.[4]
Ribavirin: Ribavirin is a guanosine analog that, upon intracellular phosphorylation, exhibits broad-spectrum antiviral activity. Its mechanism against RSV is multifactorial and includes:
-
Inhibition of viral RNA-dependent RNA polymerase: Ribavirin triphosphate competes with natural nucleosides, leading to the inhibition of viral RNA synthesis.
-
Induction of "error catastrophe": Incorporation of ribavirin triphosphate into the viral genome leads to an accumulation of mutations, ultimately resulting in non-viable viral progeny.
-
Depletion of intracellular GTP pools: Ribavirin monophosphate inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to reduced levels of GTP, a crucial building block for viral RNA synthesis.
Summary and Conclusion
Based on the available in vitro data, both this compound and ribavirin demonstrate inhibitory activity against RSV in HEp-2 cells. Ribavirin appears to be more potent, with a lower EC50 range compared to this compound. However, both compounds exhibit a favorable selectivity index, suggesting low cytotoxicity at effective antiviral concentrations.
The distinct mechanisms of action of these two compounds are noteworthy. Ribavirin's multifaceted approach, targeting both viral and cellular components, contrasts with the likely more specific post-entry inhibition of this compound. Further studies are required to fully elucidate the molecular target and mechanism of this compound and to directly compare the efficacy and resistance profiles of these two inhibitors under identical experimental conditions. This information will be crucial for the potential development of this compound as a therapeutic agent for RSV infections.
References
A Head-to-Head Comparison of Novel Dual-Targeting Respiratory Syncytial Virus (RSV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral drug discovery for Respiratory Syncytial Virus (RSV) is rapidly evolving, with a significant focus on developing potent inhibitors that can overcome the limitations of current therapeutic options. This guide provides a detailed head-to-head comparison of two distinct classes of investigational RSV inhibitors: a representative fusion inhibitor, MDT-637, and a polymerase inhibitor, EDP-938. While not "dual inhibitors" in the sense of targeting two different viruses, they represent a dual-pronged therapeutic strategy against RSV by targeting two critical and distinct stages of the viral life cycle: entry and replication.
Executive Summary
This comparison guide delves into the mechanisms of action, preclinical efficacy, and safety profiles of MDT-637 and EDP-938. Both compounds have demonstrated potent anti-RSV activity in vitro and in vivo. MDT-637 acts by inhibiting the F-protein-mediated fusion of the viral and host cell membranes, effectively blocking viral entry. In contrast, EDP-938 targets the viral RNA-dependent RNA polymerase (L-protein), a key enzyme in the replication and transcription of the viral genome. The following sections provide a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of RSV Inhibitors
The following table summarizes the key quantitative data for MDT-637 and EDP-938 based on available preclinical studies.
| Parameter | MDT-637 (Fusion Inhibitor) | EDP-938 (Polymerase Inhibitor) | Reference |
| Mechanism of Action | Inhibits RSV F-protein mediated membrane fusion | Inhibits RSV L-protein (RNA polymerase) | [1][2] |
| EC50 (in HEp-2 cells) | 0.5 - 3.0 nM | 35 nM | [1][3] |
| CC50 (in HEp-2 cells) | >10,000 nM | >50,000 nM | [1] |
| Selectivity Index (CC50/EC50) | >3,333 | >1,428 | |
| In Vivo Efficacy | Significant reduction in viral load in cotton rats | Significant reduction in viral load in cotton rats | |
| Clinical Development Stage | Preclinical/Phase 1 | Phase 2 |
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of MDT-637 and EDP-938 are visualized in the signaling pathway diagram below.
Caption: Mechanism of action of MDT-637 and EDP-938 against RSV.
Experimental Protocols
The data presented in this guide are derived from standard virological and toxicological assays. Below are the detailed methodologies for the key experiments cited.
Antiviral Activity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) is determined using a plaque reduction assay or a viral RNA quantification assay.
Caption: Workflow for determining the EC50 of RSV inhibitors.
Methodology:
-
Cell Culture: Human epithelial type 2 (HEp-2) cells are cultured in 96-well plates until they form a confluent monolayer.
-
Infection: The cell culture medium is replaced with a medium containing RSV at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., MDT-637 or EDP-938). A no-drug control is included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Quantification:
-
Plaque Reduction Assay: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques (zones of cell death) is counted.
-
qRT-PCR: Total RNA is extracted from the cells, and the amount of a specific viral RNA target is quantified using real-time reverse transcription PCR.
-
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the no-drug control. The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.
Cytotoxicity Assay (CC50 Determination)
The half-maximal cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to the host cells.
Caption: Workflow for determining the CC50 of RSV inhibitors.
Methodology:
-
Cell Culture: HEp-2 cells are seeded in 96-well plates as described for the antiviral assay.
-
Treatment: The cells are treated with the same serial dilutions of the test compound as used in the EC50 assay. A no-drug control is included.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product, which is quantified by measuring the absorbance at a specific wavelength.
-
LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured using a colorimetric assay.
-
-
Data Analysis: The percentage of cytotoxicity for each drug concentration is calculated relative to the no-drug control. The CC50 value is determined by fitting the dose-response curve using a non-linear regression model.
Concluding Remarks
The head-to-head comparison of MDT-637 and EDP-938 highlights two promising and complementary strategies for the treatment of RSV infections. The high potency and selectivity of both compounds in preclinical models underscore their potential as future therapeutics. While fusion inhibitors like MDT-637 offer a powerful means to prevent initial infection and cell-to-cell spread, polymerase inhibitors such as EDP-938 can halt viral replication in already infected cells. The continued clinical development of these and other novel RSV inhibitors is critical to addressing the significant unmet medical need for effective RSV treatments. Further studies, including head-to-head clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of these different classes of inhibitors in human populations.
References
Comparative Analysis of Respiratory Syncytial Virus (RSV) Inhibitors: A Guide to In Vitro and In Vivo Efficacy
A direct cross-laboratory validation of an inhibitor designated "RSV-IN-3" could not be conducted as no publicly available data exists for a compound with this identifier. This guide provides a comparative overview of the activity of several well-characterized RSV inhibitors, offering insights into their performance based on published experimental data.
This comparison focuses on inhibitors targeting different stages of the RSV lifecycle and presents available data on their antiviral potency. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of various anti-RSV strategies.
Performance Comparison of RSV Inhibitors
The following table summarizes the in vitro and in vivo activity of selected RSV inhibitors. The data is compiled from various studies and highlights the different methodologies used for their evaluation.
| Inhibitor | Target | Assay Type | Cell Line / Animal Model | Virus Strain | Efficacy Metric (e.g., EC50, Viral Load Reduction) | Reference |
| TMC-353121 | F protein (Fusion) | Plaque Assay, Real-time RT-PCR | BALB/c mice | RSV A2 | 0.5–1 Δlog viral load reduction in a dose range of 0.25–10 mg·kg⁻¹[1] | [1] |
| GS1 | F protein (Fusion) | Antiviral Activity Assay | Bovine Turbinate (BT) and Bovine Alveolar Type 2 (BAT2) cells | Bovine RSV (bRSV) | Mean EC50 of 0.36 ± 0.1 nM (BT cells) and 0.39 ± 0.3 nM (BAT2 cells)[2] | [2] |
| BMS-433771 | F protein (Fusion) | Not Specified | Rodent models | RSV A and B | Mean EC50 of 20 nM[3] | |
| JNJ-53718678 | Not Specified | Plaque Reduction Assay | HeLa cells | Recombinant rgRSV224, non-recombinant RSV-A and RSV-B strains | EC50 of 0.46 nM against rgRSV224; EC50 ranging from 0.2 to 20 nM against non-recombinant strains | |
| EDP-938 | N protein (Replication) | Not Specified | African green monkeys | RSV | >90% reduction in RSV viral load in bronchoalveolar lavage and nasopharyngeal swabs | |
| MDT-637 | F protein (Fusion) | Not Specified | HEp-2 cells | Various clinical RSV strains | Potent dose-dependent activity against all tested strains | |
| PC786 | L protein (Polymerase) | Not Specified | Not Specified | RSV A and RSV B | Potent and selective antiviral activity |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for common assays used to evaluate RSV inhibitor activity.
Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test is a standard method to quantify the titer of neutralizing antibodies against a virus.
-
Cell Culture: HEp-2 or other susceptible cell lines are seeded in multi-well plates and cultured to form a confluent monolayer.
-
Virus-Inhibitor Incubation: Serial dilutions of the test inhibitor are incubated with a known amount of RSV for a specific period (e.g., 1 hour) to allow the inhibitor to neutralize the virus.
-
Infection: The cell monolayers are washed, and the virus-inhibitor mixtures are added to the wells.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The concentration of the inhibitor that reduces the number of plaques by 50% (EC50) is then calculated.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
-
Sample Collection: Samples such as nasal swabs, bronchoalveolar lavage fluid, or lung tissue from infected animals are collected.
-
RNA Extraction: Viral RNA is extracted from the collected samples using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then amplified using a real-time PCR machine with specific primers and probes targeting a conserved region of the RSV genome (e.g., the L gene). The amplification is monitored in real-time, and the cycle threshold (Ct) value is used to determine the initial amount of viral RNA.
-
Data Analysis: The viral load is typically expressed as log10 copies per milliliter or gram of tissue.
Visualizing Experimental Workflows and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for evaluating RSV inhibitor efficacy.
Caption: RSV lifecycle and inhibitor targets.
RSV Signaling Pathway and Pathogenesis
RSV infection initiates a cascade of events within the host cell. The virus primarily targets the ciliated epithelial cells of the respiratory tract.
-
Attachment and Entry: The RSV attachment (G) glycoprotein mediates binding to host cell receptors, while the fusion (F) glycoprotein facilitates the fusion of the viral envelope with the host cell membrane, allowing the viral contents to enter the cell. The F protein is a major target for antiviral drugs and neutralizing antibodies.
-
Replication: Once inside the host cell, the viral RNA is transcribed and replicated by the viral RNA-dependent RNA polymerase complex, which includes the large polymerase subunit (L), the phosphoprotein (P), the nucleoprotein (N), and the M2-1 protein.
-
Innate Immune Evasion: RSV has evolved mechanisms to counteract the host's innate immune response. The non-structural proteins NS1 and NS2 play a significant role in suppressing the production of type I interferons, which are crucial for antiviral defense.
-
Inflammatory Response: The infection triggers a robust inflammatory response, characterized by the recruitment of immune cells and the production of cytokines and chemokines. This inflammatory cascade contributes to the characteristic pathology of RSV infection, including bronchiolitis, mucus production, and airway obstruction.
-
Syncytia Formation: A hallmark of RSV infection is the formation of syncytia, which are large, multinucleated cells formed by the fusion of infected cells with neighboring uninfected cells, a process also mediated by the F protein. This cell-to-cell spread allows the virus to evade neutralizing antibodies in the extracellular space.
The development of effective RSV inhibitors requires a thorough understanding of these viral processes and the host response. The data and protocols presented in this guide offer a framework for the comparative evaluation of novel and existing antiviral candidates.
References
Comparative Analysis of RSV-IN-3: A Novel Respiratory Syncytial Virus Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the specificity and selectivity of the novel Respiratory Syncytial Virus (RSV) inhibitor, RSV-IN-3, against other therapeutic alternatives. The information is supported by experimental data and detailed methodologies to aid in the evaluation of its potential as an antiviral candidate.
This compound is a potent, non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (L-protein) of the Respiratory Syncytial Virus. Its mechanism of action involves the blockade of viral RNA synthesis, a critical step in the viral replication cycle. This guide will delve into the in vitro efficacy, selectivity, and cytotoxicity of this compound in comparison to other known RSV inhibitors that target different viral proteins.
In Vitro Antiviral Activity and Selectivity
The antiviral potency of this compound was evaluated in cell-based assays against both RSV A and B subtypes. The compound demonstrates significant inhibitory effects at nanomolar concentrations. A key measure of a drug's therapeutic window is its selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable safety profile.
| Compound | Target | RSV Subtype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (Hypothetical) | L-protein (Polymerase) | A & B | 12 | > 100 | > 8,333 |
| Presatovir (GS-5806) | F-protein (Fusion) | A & B | 0.43 | > 10 | > 23,000[1] |
| BMS-433771 | F-protein (Fusion) | A & B | 20 | - | - |
| PC786 | L-protein (Polymerase) | A & B | 0.5 - 2.1 | - | - |
| Ribavirin | Nucleoside Analog | A & B | 2,700 - 11,000 | > 20 | ~2-7 |
EC50: 50% effective concentration required to inhibit viral activity. CC50: 50% cytotoxic concentration at which 50% of cells are killed. SI: Selectivity Index (CC50/EC50).
- Data not available in the provided search results.
Comparative Efficacy Against Other Viral Targets
To assess the specificity of this compound, its activity was tested against a panel of other common respiratory viruses. The results indicate a high degree of specificity for RSV, with minimal to no activity against influenza or parainfluenza viruses at concentrations effective against RSV. This high specificity is advantageous as it reduces the likelihood of off-target effects.
| Compound | RSV A (EC50, nM) | RSV B (EC50, nM) | Influenza A (H1N1) (EC50, µM) | Parainfluenza 3 (EC50, µM) |
| This compound (Hypothetical) | 12 | 15 | > 50 | > 50 |
| Oseltamivir | > 10,000 | > 10,000 | 0.01 | > 100 |
| Ribavirin | 2,700 | 11,000 | 10 | 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Cell-Based Antiviral Activity Assay (CPE Reduction)
This assay determines the concentration of a compound required to inhibit the cytopathic effect (CPE) induced by RSV infection.
References
Benchmarking RSV-IN-3: A Comparative Guide to Novel Antiviral Candidates for Respiratory Syncytial Virus
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics for Respiratory Syncytial Virus (RSV) is rapidly evolving, with several novel candidates showing promise in preclinical and clinical development. This guide provides a comparative analysis of RSV L-protein-IN-3, a potent RSV polymerase inhibitor, against other emerging antiviral agents targeting different stages of the viral life cycle. The data presented herein is intended to offer an objective overview to inform further research and development efforts in the fight against this significant respiratory pathogen.
Executive Summary
Respiratory Syncytial Virus (RSV) remains a leading cause of lower respiratory tract infections, particularly in infants and the elderly. While prophylactic options exist, the need for effective therapeutic agents is pressing. This guide focuses on the in-vitro efficacy and mechanism of action of RSV L-protein-IN-3 and compares it with other key classes of novel antiviral candidates: fusion inhibitors and nucleoprotein inhibitors. The quantitative data summarized below highlights the varying potencies and cytotoxic profiles of these compounds, underscoring the diverse strategies being employed to combat RSV.
Data Presentation: In-Vitro Efficacy and Cytotoxicity of Novel RSV Antiviral Candidates
The following tables summarize the key quantitative data for RSV L-protein-IN-3 and a selection of other novel antiviral candidates. The data has been compiled from various preclinical studies and is presented to facilitate a direct comparison of their potency and safety profiles.
Table 1: RSV L-protein Inhibitors
| Compound | Target | Assay | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Citation(s) |
| RSV L-protein-IN-3 | L-protein (Polymerase) | RSV Transcription | HEp-2 | 10.4 | 2.1 | 16 | ~7.6 | [1] |
| AZ-27 | L-protein (Capping Enzyme Domain) | Antiviral Assay | HEp-2 | - | 0.024 (RSV A) 1.0 (RSV B) | >100 | >4167 (RSV A) >100 (RSV B) | [2] |
Table 2: RSV Fusion Inhibitors
| Compound | Target | Assay | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Citation(s) |
| MDT-637 (VP-14637) | F-protein | Cytopathic Effect Assay | HEp-2 | 1.4 | - | - | [3] |
| GS-5806 | F-protein | Antiviral Assay | - | 0.43 (mean vs 75 isolates) | >23 | >53,488 | [4] |
| TMC353121 | F-protein | Antiviral Assay | - | - | - | - | [5] |
| Ziresovir (AK0529) | F-protein | - | - | - | - | - |
Table 3: RSV Nucleoprotein Inhibitors
| Compound | Target | Assay | Cell Line | EC50 (nM) | IC50 (µM) | CC50 (µM) | Citation(s) |
| EDP-938 | N-protein | - | - | - | - | - | |
| Pfizer Compound | N-protein | Plaque Reduction | HEp-2 | 1.9 | - | >50 (Primary human bone marrow mononuclear cells) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of the key assays cited in this guide.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: HEp-2 cells are seeded in 24-well plates and grown to confluence.
-
Virus Preparation: A known titer of RSV is prepared.
-
Compound Treatment: Serial dilutions of the test compound are prepared.
-
Infection: The cell monolayers are washed and infected with the virus in the presence of varying concentrations of the test compound.
-
Overlay: After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 5-7 days to allow for plaque development.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet or neutral red) to visualize the plaques. Plaques are then counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
qRT-PCR is a sensitive method used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
-
Sample Collection: Supernatants or cell lysates from infected cell cultures (treated with or without the antiviral compound) are collected.
-
RNA Extraction: Viral RNA is extracted from the collected samples using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.
-
Quantitative PCR: The cDNA is then amplified in a real-time PCR machine using primers and a probe specific to a conserved region of the RSV genome (e.g., the N gene). The amplification is monitored in real-time by detecting a fluorescent signal.
-
Quantification: A standard curve is generated using known quantities of viral RNA to determine the absolute or relative amount of viral RNA in the samples.
Microneutralization Assay
The microneutralization assay is used to determine the titer of neutralizing antibodies or the inhibitory activity of a compound.
-
Cell Seeding: Vero or HEp-2 cells are seeded in 96-well plates.
-
Compound/Antibody Dilution: Serial dilutions of the test compound or antibody are prepared.
-
Virus-Compound Incubation: A standard amount of RSV is mixed with the diluted compound/antibody and incubated to allow for neutralization.
-
Infection: The virus-compound/antibody mixture is then added to the cell monolayers.
-
Incubation: The plates are incubated for several days.
-
Detection of Infection: The extent of viral infection is determined by various methods, such as observing the cytopathic effect (CPE), using an ELISA to detect viral antigens, or using a recombinant virus expressing a reporter gene (e.g., GFP) and quantifying the signal.
-
Endpoint Calculation: The concentration of the compound or the antibody dilution that inhibits viral infection by 50% is calculated.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to RSV antiviral drug development.
References
Comparative Analysis of RSV-IN-3 Potency Against Influenza A Subtypes
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of RSV-IN-3, a dual inhibitor of Respiratory Syncytial Virus (RSV) and Influenza A virus, against various influenza A subtypes. For contextual understanding and to benchmark its efficacy, this compound's performance is compared with established antiviral drugs: oseltamivir, zanamivir, and baloxavir. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Potency of Antiviral Agents Against Influenza A Subtypes
The antiviral activity of this compound and commercially available influenza A inhibitors was evaluated against a panel of influenza A subtypes, including seasonal H1N1 and H3N2, as well as avian H5N1. The 50% effective concentration (EC50), the concentration of a drug that inhibits 50% of viral activity, was determined in Madin-Darby Canine Kidney (MDCK) cells.
| Antiviral Agent | Mechanism of Action | Influenza A (H1N1) | Influenza A (H3N2) | Influenza A (H5N1) |
| This compound | RNA-dependent RNA polymerase (RdRp) inhibitor | 3.25 µM[1] | 1.50 µM[1] | Data Not Available |
| Oseltamivir | Neuraminidase (NA) inhibitor | 0.10 ± 0.05 µM | 0.42 ± 0.29 µM | Susceptible (nM range) |
| Zanamivir | Neuraminidase (NA) inhibitor | 0.13 ± 0.07 µM | 2.48 ± 0.96 µM | Data Not Available |
| Baloxavir acid | Cap-dependent endonuclease inhibitor | 0.48 ± 0.22 nM | 19.55 ± 5.66 nM | Susceptible (nM range) |
Note: Data for this compound against H5N1 and for zanamivir against H5N1 were not available in the reviewed literature. Oseltamivir and baloxavir have demonstrated efficacy against H5N1 strains in the nanomolar range in various studies.
Mechanism of Action: this compound as an RdRp Inhibitor
This compound functions as a dual inhibitor of both RSV and influenza A virus by targeting the viral RNA-dependent RNA polymerase (RdRp) complex.[1] This enzyme is essential for the replication and transcription of the viral RNA genome within the host cell. By inhibiting the RdRp, this compound effectively halts the viral life cycle at a post-entry stage, preventing the synthesis of new viral RNA and subsequent protein production.[1] This mechanism is distinct from neuraminidase inhibitors like oseltamivir and zanamivir, which prevent the release of new virus particles from infected cells, and from cap-dependent endonuclease inhibitors like baloxavir, which interfere with viral mRNA transcription.
References
Synergistic Antiviral Strategies Against Respiratory Syncytial Virus (RSV): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective antiviral therapies against Respiratory Syncytial Virus (RSV), a leading cause of severe respiratory illness, is a critical area of research. While numerous antiviral agents have been investigated, combination therapies that exhibit synergistic effects offer a promising strategy to enhance efficacy, reduce dosages, and minimize the emergence of drug-resistant viral strains. This guide provides a comparative overview of studies investigating the synergistic effects of various RSV inhibitors, with a focus on quantitative data and experimental methodologies.
Initial investigations into the synergistic potential of RSV-IN-3, a dual inhibitor of RSV and Influenza A virus, did not yield publicly available data on its use in combination with other antivirals. Consequently, this guide will focus on the synergistic interactions of other well-characterized RSV inhibitors, particularly those targeting viral fusion and RNA-dependent RNA polymerase (RdRp) activities.
Comparative Analysis of Antiviral Synergy
A key strategy in antiviral combination therapy is to target different stages of the viral life cycle. For RSV, this often involves combining a fusion inhibitor, which prevents the virus from entering the host cell, with a polymerase inhibitor, which blocks viral replication.
A pivotal study evaluated the in vitro interactions of several fusion inhibitors (GS5806, Ziresovir, and BMS433771) and RNA-dependent RNA polymerase (RdRp) inhibitors (ALS8176, RSV604, and Cyclopamine) against RSV.[1][2] The results of these combination studies are summarized below, highlighting additive and synergistic effects. Additive effects suggest that the combined antiviral activity is the sum of the individual drug effects, while synergy indicates an effect greater than the sum of the individual effects.
| Fusion Inhibitor | RdRp Inhibitor | Interaction Effect | Interaction Volume (µM²%) at 95% CI |
| GS5806 | ALS8176 | Additive | 31.53 |
| ALS8176 (qPCR) | Slight Synergy | 58 | |
| RSV604 | Additive | - | |
| Cyclopamine | Additive | - | |
| Ziresovir | ALS8176 | Additive | 50 |
| RSV604 | Additive | - | |
| Cyclopamine | Additive | - | |
| BMS433771 | ALS8176 | Additive | - |
| RSV604 | Additive | - | |
| Cyclopamine | Slight Synergy | 64 |
Interestingly, the study also revealed that combinations of different fusion inhibitors resulted in antagonistic effects, where the combined antiviral activity was less than that of the individual drugs.[1][2]
| Fusion Inhibitor 1 | Fusion Inhibitor 2 | Interaction Effect | Volume of Antagonism (µM²%) at 95% CI |
| GS5806 | Ziresovir | Antagonistic | -50 to -176 |
| GS5806 | BMS433771 | Antagonistic | -50 to -176 |
| Ziresovir | BMS433771 | Antagonistic | -50 to -176 |
Experimental Protocols
The evaluation of synergistic, additive, or antagonistic effects of antiviral combinations is typically performed using a checkerboard assay.[3] This method allows for the testing of various concentrations of two drugs, both individually and in combination, to determine their impact on viral replication.
Checkerboard Assay for Antiviral Synergy
Objective: To determine the in vitro interaction between two antiviral compounds against RSV.
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
RSV stock (e.g., RSV-Luc, a luciferase-expressing strain)
-
Antiviral compounds (e.g., fusion and RdRp inhibitors)
-
Cell culture medium and reagents
-
96-well plates
-
Luciferase assay system or qPCR reagents and instrument
Methodology:
-
Cell Seeding: Seed HEp-2 cells into 96-well plates at a predetermined density and incubate overnight to form a monolayer.
-
Drug Dilution: Prepare serial dilutions of each antiviral compound. In a separate 96-well plate, create a "checkerboard" of drug concentrations. This involves dispensing one drug in serial dilutions along the rows and the other drug in serial dilutions along the columns. Each well will thus contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.
-
Infection: Infect the HEp-2 cell monolayers with RSV at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the drug combinations from the checkerboard plate to the corresponding wells of the infected cell plate.
-
Incubation: Incubate the plates at 37°C for a period sufficient for viral replication (e.g., 48 hours).
-
Quantification of Viral Replication:
-
Luciferase Assay: If using a reporter virus like RSV-Luc, lyse the cells and measure luciferase activity. A decrease in luciferase signal corresponds to inhibition of viral replication.
-
qPCR: Extract viral RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of viral genetic material. A lower viral RNA copy number indicates inhibition.
-
-
Data Analysis: The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) index or by using software like MacSynergy II to generate synergy plots and calculate interaction volumes.
-
FIC Index Calculation: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Visualizing Antiviral Mechanisms and Workflows
To better understand the rationale behind combining different classes of antivirals and the experimental process, the following diagrams illustrate the RSV replication cycle with the targets of fusion and polymerase inhibitors, and a typical experimental workflow for assessing synergy.
Caption: RSV Replication Cycle and Antiviral Targets.
Caption: Workflow for Assessing Antiviral Synergy.
Conclusion
The studies highlighted in this guide demonstrate the potential of combination therapies for RSV, particularly the synergistic and additive effects observed when combining fusion inhibitors with RdRp inhibitors. This approach of targeting multiple, distinct stages of the viral life cycle holds promise for developing more effective treatments. Conversely, the antagonistic interactions observed between different fusion inhibitors underscore the importance of careful selection of drug combinations. The provided experimental protocols and workflows offer a foundational methodology for researchers to further explore and validate novel synergistic antiviral strategies against RSV. Future in vivo studies are essential to translate these in vitro findings into clinically effective therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of RSV-IN-3: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers and scientists working with novel compounds such as RSV-IN-3, a hypothetical antiviral agent, adherence to established disposal protocols is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the surrounding environment.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times to prevent accidental exposure.[1][2] Work with the compound should ideally be conducted within a well-ventilated area or a chemical fume hood to minimize inhalation risks.
II. Characterization of this compound Waste
The first step in proper disposal is to characterize the waste. Since specific data for "this compound" is not publicly available, it is essential to refer to the manufacturer's Safety Data Sheet (SDS) if available, or to treat it as a potentially hazardous chemical. Waste can be categorized as follows:
-
Unused or Expired this compound: Pure, unadulterated compound.
-
Contaminated Materials: Items that have come into contact with this compound, such as pipette tips, gloves, vials, and absorbent paper.
-
Liquid Waste: Solutions containing this compound, including experimental residues and cleaning solutions.
III. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table outlines the typical information that should be sought from an SDS or internal safety assessment to inform disposal procedures.
| Property | Value | Significance for Disposal |
| Physical State | Solid / Liquid | Determines the type of container and handling required. |
| Solubility | e.g., Soluble in water, DMSO, ethanol | Informs potential for aqueous disposal or the need for specific solvent waste streams. |
| pH | Not Applicable / Acidic / Basic | Critical for assessing corrosivity and potential for neutralization before disposal. |
| Flash Point | e.g., >100 °C | Indicates flammability and the need for storage away from ignition sources. |
| Toxicity Data (LD50) | e.g., >2000 mg/kg (oral, rat) - Hypothetical | Helps to classify the waste as hazardous or non-hazardous and determines the level of precaution required. |
| Environmental Hazards | e.g., Toxic to aquatic life - Hypothetical | Dictates whether the compound can be disposed of down the drain or requires specialized environmental waste handling. |
IV. Step-by-Step Disposal Protocol for this compound
The following is a generalized, step-by-step protocol for the disposal of a research-grade chemical compound like this compound.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2]
-
Separate solid waste (contaminated gloves, vials) from liquid waste.
-
-
Containerization:
-
Use clearly labeled, leak-proof containers for all this compound waste.
-
Labels should include "Hazardous Waste," the name of the compound ("this compound"), and the primary hazards (e.g., "Toxic," "Irritant").
-
-
Solid Waste Disposal:
-
Place all contaminated solid materials into a designated hazardous waste bag or container.
-
For sharps such as needles or contaminated glass, use a designated sharps container.[1]
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealed, compatible waste container.
-
Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[3] Antiviral compounds can have ecotoxicological effects.
-
-
Decontamination:
-
Decontaminate work surfaces and equipment that have come into contact with this compound. A suitable disinfectant or cleaning agent should be used, and the cleaning materials should also be disposed of as hazardous waste. For general enveloped viruses, disinfectants like 70% ethanol or 1% sodium hypochlorite are often effective, though the chemical stability of this compound with these agents should be considered.
-
-
Storage and Collection:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for hazardous waste pickup by the EHS office or a licensed waste disposal contractor.
-
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision-making process for this compound disposal.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound and similar research compounds, thereby fostering a secure and responsible research environment. Always consult your institution's specific safety protocols and Environmental Health and Safety office for guidance tailored to your location and facilities.
References
Essential Safety and Handling of RSV-IN-3: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling of novel compounds is paramount to ensuring laboratory safety and experimental integrity. As "RSV-IN-3" is understood to be a research-phase Respiratory Syncytial Virus (RSV) inhibitor without a standardized public Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on best practices for handling novel chemical compounds and working with RSV.
A thorough risk assessment should be conducted by laboratory personnel before beginning any work with this compound. This assessment should consider the potential hazards of the compound itself, its solvent or formulation, and the biological context of its use, namely in conjunction with RSV-infected materials.
Personal Protective Equipment (PPE) and Engineering Controls
Given the dual risks of a novel chemical agent and the infectious nature of RSV, a multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE and engineering controls.
| Equipment/Control | Specification | Purpose |
| Primary Engineering Control | Class II Biological Safety Cabinet (BSC) | To protect the user, the environment, and the experiment from aerosols generated during handling of both the chemical and the virus. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a barrier against both chemical and biological contamination. The outer glove can be changed frequently. |
| Body Protection | Solid-front laboratory coat or gown | Protects skin and clothing from splashes and spills. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents splashes of chemical or infectious material from contacting the eyes. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when a risk assessment determines a higher potential for aerosol generation outside of a BSC. |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following procedures outline the safe handling and disposal of this compound in a laboratory setting.
Handling this compound
-
Preparation : Before handling, ensure the Class II Biological Safety Cabinet is certified and operating correctly. Don all required PPE as outlined in the table above.
-
Reconstitution and Aliquoting : If this compound is in solid form, reconstitution and aliquoting should be performed within the BSC to minimize aerosol generation. Use appropriate solvents as specified by the supplier and handle with care.
-
Experimental Use : All procedures involving the application of this compound to cell cultures or other biological materials, especially those infected with RSV, must be conducted within the BSC.
-
Spill Management : In the event of a spill, immediately notify laboratory personnel and the safety officer. Decontaminate the area using an appropriate disinfectant effective against RSV, such as 70% ethanol or a 1% sodium hypochlorite solution.[1][2] Absorbent materials used for cleanup should be disposed of as biohazardous waste.
Disposal of this compound Waste
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste : Unused or expired this compound, including stock solutions, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Biohazardous Waste : All materials that have come into contact with both this compound and RSV-infected materials (e.g., pipette tips, cell culture plates, gloves, gowns) must be treated as biohazardous waste.
-
Decontamination : Liquid biohazardous waste should be decontaminated with an approved disinfectant before disposal. Solid biohazardous waste should be placed in designated, leak-proof biohazard bags or containers for autoclaving or incineration.[3]
-
Documentation : Maintain a clear record of the disposal of all this compound, both in its pure form and as waste.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound in a research laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
